Ddr1-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25F4N5O2 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
1-[[5-fluoro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indol-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C24H25F4N5O2/c1-31-8-10-32(11-9-31)22(34)15-33-14-16(20-12-18(25)4-7-21(20)33)13-29-23(35)30-19-5-2-17(3-6-19)24(26,27)28/h2-7,12,14H,8-11,13,15H2,1H3,(H2,29,30,35) |
InChI Key |
WHFATWNHLBNSRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)F)CNC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
DDR1-IN-8: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen, a major component of the extracellular matrix (ECM).[1][2] In numerous cancers, including breast, lung, pancreatic, and colon cancer, DDR1 is overexpressed and plays a pivotal role in tumor progression.[1][3][4][5][6] Its activation through collagen binding triggers downstream signaling cascades that regulate critical cellular processes such as proliferation, survival, migration, and invasion.[1][2][7][8] Consequently, DDR1 has emerged as a promising therapeutic target for anticancer drug development.[1] DDR1-IN-8 is a novel small molecule inhibitor that has demonstrated potent anti-tumor activity by targeting DDR1.[9] This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, supported by quantitative data, experimental protocols, and visual diagrams of the signaling pathways involved.
This compound: A Potent DDR1/2 Inhibitor
This compound is a potent, ATP-competitive small-molecule inhibitor of both DDR1 and its closely related family member, DDR2.[9] Its efficacy in blocking the kinase activity of these receptors disrupts the collagen-mediated signaling that cancer cells exploit for their growth and dissemination.
Mechanism of Action in Cancer Cells
The anti-neoplastic effects of this compound are a direct consequence of its ability to inhibit DDR1 kinase activity, leading to the suppression of key downstream signaling pathways and a cascade of anti-tumor cellular responses.
Inhibition of Core Signaling Pathways
Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a complex network of intracellular signaling. This compound blocks this initial activation step, leading to the downregulation of several critical pro-tumorigenic pathways:
-
DDR1/PYK2/FAK/SRC Axis: In pancreatic and other cancers, collagen-mediated DDR1 activation stimulates a signaling pathway involving proline-rich tyrosine kinase 2 (PYK2), focal adhesion kinase (FAK), and Src.[3][10] This axis is crucial for cell migration, invasion, and chemoresistance.[3][10] Inhibition of DDR1 by compounds like this compound abrogates the activation of these downstream kinases.[10]
-
MAPK (ERK1/2) Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 branch, is a central regulator of cell proliferation. DDR1 activation has been shown to stimulate the phosphorylation of ERK1/2.[11] DDR1 inhibitors effectively reduce p-ERK1/2 levels, thereby impeding cancer cell proliferation.[11]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical signaling cascade for cell growth, survival, and metabolism. In some cancer contexts, DDR1 signaling has been linked to the activation of this pathway.[1]
-
NF-κB Pathway: DDR1 can mediate chemoresistance and enhance cell survival through the activation of the NF-κB signaling pathway, which in turn can induce the expression of pro-survival genes like cyclooxygenase-2 (COX-2).[1][2][8]
-
Notch Signaling: There is evidence of crosstalk between DDR1 and the Notch signaling pathway. DDR1 activation can lead to increased levels of nuclear Notch 1, promoting tumor growth.[8]
Resultant Cellular Effects
The blockade of these signaling pathways by this compound translates into several key anti-cancer effects:
-
Inhibition of Proliferation and Survival: By suppressing the ERK1/2 and Akt pathways, this compound inhibits the uncontrolled proliferation of cancer cells.[1]
-
Induction of Apoptosis: DDR1 inhibition can lead to increased apoptosis (programmed cell death) in cancer cells. For example, the DDR1 inhibitor Nilotinib was shown to significantly increase apoptosis rates in breast cancer cell lines.[11]
-
Inhibition of Migration and Invasion: DDR1 is a key driver of cancer cell migration and invasion.[1][7] By disrupting the DDR1/PYK2/FAK/SRC axis, this compound and similar inhibitors effectively block the migratory and invasive capabilities of cancer cells.[3][10][11]
-
Modulation of Epithelial-Mesenchymal Transition (EMT): DDR1 activation promotes EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness.[1] This is often marked by a decrease in E-cadherin and an increase in N-cadherin and vimentin.[1] DDR1 inhibition can reverse these changes, thereby suppressing metastasis.
-
Overcoming Chemoresistance: DDR1 expression has been linked to resistance to chemotherapy in various cancers, including pancreatic and ovarian cancer.[3] By inhibiting DDR1, this compound can re-sensitize cancer cells to cytotoxic agents like gemcitabine.[3]
-
Modulation of the Tumor Microenvironment (TME): DDR1 plays a crucial role in the interaction between tumor cells and the surrounding stroma.[1] It can influence the alignment of collagen fibers, creating a physical barrier that prevents the infiltration of anti-tumor immune cells like CD8+ T cells.[12][13] By inhibiting DDR1, it may be possible to remodel the TME to be more permissive to immune attack.
Quantitative Data
The following tables summarize key quantitative data from studies on DDR1 inhibitors.
| Inhibitor | Target(s) | IC50 (DDR1) | IC50 (DDR2) | Reference Cell Lines | Notes |
| This compound | DDR1/2 | 0.045 µM | 0.126 µM | Not Specified | Potent dual inhibitor.[9] |
| Nilotinib | DDR1, etc. | Not Specified | Not Specified | MCF-7, MDA-MB-231 | IC50 (MCF-7) = 0.403 µM.[11] IC50 (MDA-MB-231) = 0.819 µM.[11] |
| Treatment | Cell Line | Effect | Quantitative Result |
| Nilotinib (500 nM) | MCF-7 | Induction of Apoptosis | 29.60% ± 2.19% apoptotic cells.[11] |
| Nilotinib (500 nM) | MDA-MB-231 | Induction of Apoptosis | 18.75% ± 2.30% apoptotic cells.[11] |
| KI-301690 + Gemcitabine | Pancreatic Cancer Cells | Synergistic inhibition of cell migration and invasion | Data not quantified in abstract.[3] |
| 7rh (DDR1 inhibitor) | AsPC-1 | Reduction of colony formation and migration | Data not quantified in abstract.[10] |
| DDR1 knockdown (siRNA) | AsPC-1 | Reduction of cell migration | Significant reduction observed.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to investigate the mechanism of DDR1 inhibitors.
Cell Culture
Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; AsPC-1, PANC-1 for pancreatic cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[14]
Western Blot Analysis
-
Cell Lysis: Cells are treated with the DDR1 inhibitor or vehicle control for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-DDR1, total DDR1, p-ERK, total ERK, E-cadherin, Vimentin, Caspase-3) overnight at 4°C.[11]
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the DDR1 inhibitor for 24-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
-
Treatment: Cells are treated with the DDR1 inhibitor or control.
-
Staining: Both floating and adherent cells are collected and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative/positive) is quantified using a flow cytometer.[11]
Cell Migration Assay (Transwell Assay)
-
Seeding: Cancer cells are resuspended in serum-free media and seeded into the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
Treatment: The DDR1 inhibitor is added to the upper chamber.
-
Incubation: The plate is incubated for 16-24 hours.
-
Quantification: Non-migrated cells on the top of the insert are removed. Migrated cells on the bottom of the insert are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or orthotopically injected with cancer cells.[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered the DDR1 inhibitor (e.g., via oral gavage or intraperitoneal injection) or vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or signaling proteins).[3]
Visualizations
Signaling Pathway Diagram
Caption: DDR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for a Transwell cell migration assay.
Logical Relationship Diagram
Caption: Logical flow from this compound to its anti-cancer effects.
Conclusion
This compound represents a potent and targeted therapeutic strategy for cancers that are dependent on collagen-DDR1 signaling. Its mechanism of action is centered on the direct inhibition of DDR1 kinase activity, which effectively dismantles the signaling architecture that cancer cells rely on for proliferation, survival, migration, and resistance to therapy. By disrupting the DDR1/PYK2/FAK/SRC, ERK, and NF-κB pathways, this compound induces a range of anti-tumorigenic effects. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and similar inhibitors in the treatment of various solid tumors.
References
- 1. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1: New star in cancer-targeted therapy and its complex role in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Receptor Tyrosine Kinase, Discoidin Domain Receptor 1 (DDR1), as a Potential Biomarker for Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]
- 13. DDR1 is identified as an immunotherapy target for microsatellite stable colon cancer by CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collagen I Induces Discoidin Domain Receptor (DDR) 1 Expression through DDR2 and a JAK2-ERK1/2-mediated Mechanism in Primary Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Ddr1-IN-8: A Technical Guide to its Modulation of the Discoidin Domain Receptor 1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, along with its homolog DDR2, holds a unique position among RTKs as it is activated by collagen, a major component of the extracellular matrix. Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that are crucial in both normal physiological processes and various pathological conditions. Dysregulation of DDR1 signaling has been implicated in a range of diseases, including fibrosis, inflammation, and numerous cancers such as lung, breast, and pancreatic cancer. This has positioned DDR1 as a compelling therapeutic target for drug discovery and development.
Ddr1-IN-8 is a potent inhibitor of both DDR1 and DDR2. Its ability to block the kinase activity of these receptors makes it a valuable tool for investigating the roles of DDR signaling in disease and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the modulation of the DDR1 signaling pathway by this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound and related compounds against DDR1 and DDR2 has been quantified using various in vitro assays. The following tables summarize the key quantitative data available for these inhibitors.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | DDR1 | Kinase Assay | 0.045 | [1][2] |
| This compound | DDR2 | Kinase Assay | 0.126 | [1][2] |
| DDR1-IN-1 | DDR1 | Lanthascreen™ Eu Kinase Binding Assay | 0.105 | [3] |
| DDR1-IN-1 | DDR2 | Lanthascreen™ Eu Kinase Binding Assay | 0.413 | [3] |
| DDR1-IN-2 | DDR1 | Lanthascreen™ Eu Kinase Binding Assay | 0.047 | [3] |
| DDR1-IN-2 | DDR2 | Lanthascreen™ Eu Kinase Binding Assay | 0.145 | [3] |
| Compound 1 | DDR1 | LanthaScreen Eu kinase Binding assay | 0.01198 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| DDR1-IN-1 | U2OS | Collagen-induced DDR1 Autophosphorylation | 86 | [3] |
| DDR1-IN-2 | U2OS | Collagen-induced DDR1 Autophosphorylation | 9 | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway
The binding of collagen to DDR1 induces its dimerization and subsequent autophosphorylation on multiple tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several downstream pathways that regulate key cellular processes like proliferation, migration, and survival. This compound, by inhibiting the kinase activity of DDR1, effectively blocks these downstream signaling events.
References
Ddr1-IN-8: A Technical Guide to its Role in Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a primary component of the extracellular matrix (ECM).[1] This interaction triggers a cascade of intracellular signaling events that play a crucial role in cell adhesion, proliferation, migration, and the dynamic process of ECM remodeling.[1][2] Dysregulation of DDR1 activity is implicated in a variety of pathological conditions characterized by aberrant ECM turnover, most notably in fibrosis and cancer.[3][4][5] Consequently, the inhibition of DDR1 has emerged as a promising therapeutic strategy for these diseases.
This technical guide focuses on Ddr1-IN-8, a potent small molecule inhibitor of DDR1, and its role in the intricate process of extracellular matrix remodeling. Due to the limited specific literature on the ECM-modifying effects of this compound, this guide will also draw upon data from the closely related and more extensively studied inhibitor, DDR1-IN-1, to provide a comprehensive overview of the experimental methodologies and expected outcomes of DDR1 inhibition.
Data Presentation: Quantitative Efficacy of DDR1 Inhibitors
The following tables summarize the key quantitative data for this compound and the related compound, DDR1-IN-1, demonstrating their potency and effects on cellular processes relevant to ECM remodeling.
Table 1: In Vitro Potency of DDR1 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference(s) |
| This compound (compound 7s) | DDR1 | Kinase Assay | 0.045 | [6] |
| DDR2 | Kinase Assay | 0.126 | [6] | |
| DDR1-IN-1 | DDR1 | Kinase Assay | 0.105 | [4][7] |
| DDR2 | Kinase Assay | 0.413 | [4][8] | |
| DDR1 Autophosphorylation | Cell-based Assay (U2OS cells) | EC50: 0.086 | [1][9] |
Table 2: Cellular Effects of DDR1 Inhibition
| Assay | Cell Line | Inhibitor | Concentration | Observed Effect | Reference(s) |
| Cell Viability | Colorectal Cancer Cell Lines | DDR1-IN-1 | 1 µM | Potentiates anti-proliferative activity of PI3K/mTOR inhibitors | [1][9] |
| Cell Migration | Bladder Cancer (RT4) cells | DDR1 Overexpression | N/A | Increased migration and invasion | [2] |
| Periodontal Ligament Cells | DDR1 Knockdown | N/A | Reduced migratory and adhesive capacity | [10] | |
| Collagen IV Production | Mesangial Cells | DDR1/2 Inhibitor (Compound 1) | Various | Reduction in collagen IV production | [10][11] |
| Collagen Deposition | In vivo mouse model | DDR1 Inhibition | N/A | Reduced collagen deposition | [12] |
| MMP-1, -2, -13 Expression | Human Periodontal Ligament Cells | DDR1 Regulation | N/A | DDR1 is a potent regulator of MMP expression | [5] |
| Fibronectin and α-SMA expression | NMuMG cells | DDR1 Overexpression | N/A | Lower levels of fibronectin and α-SMA | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in ECM remodeling. These protocols are based on established methods used for the characterization of DDR1 inhibitors.
DDR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay to determine the IC50 of an inhibitor against purified DDR1 kinase.
Materials:
-
Purified, His-tagged DDR1b cytoplasmic domain
-
LanthaScreen™ Eu-anti-His Antibody (Life Technologies)
-
Alexa Fluor™ 647-conjugated ATP-competitive kinase tracer (Life Technologies)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the DDR1b kinase, the Alexa Fluor™ 647-conjugated tracer, and the Eu-anti-His antibody.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the values against the inhibitor concentration to determine the IC50.[10][11]
Collagen Deposition Assay (Sirius Red Staining)
This assay quantifies the amount of collagen deposited by cells in culture.
Materials:
-
Fibroblasts or other relevant cell types
-
96-well tissue culture plates
-
This compound or other test compounds
-
Sirius Red staining solution (0.1% Direct Red 80 in picric acid)
-
Washing solution (0.01 M HCl)
-
Destaining solution (0.1 M NaOH)
-
Plate reader for absorbance measurement at 540 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to reach confluence.
-
Treat the cells with this compound or vehicle control in complete culture medium, including a pro-fibrotic stimulus like TGF-β1 if necessary, for the desired duration (e.g., 7 days).[6]
-
Aspirate the medium and gently wash the cell layer with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash the fixed cells with distilled water and allow them to air dry completely.
-
Add 100 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash the wells thoroughly with the washing solution to remove unbound dye.
-
Add 100 µL of destaining solution to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Transfer the destained solution to a new 96-well plate and measure the absorbance at 540 nm.
-
Normalize the collagen measurements to the total protein amount per well if desired.[6]
MMP Activity Assay (Gelatin Zymography)
This technique detects the activity of gelatinases (e.g., MMP-2 and MMP-9) in conditioned media from cell cultures.
Materials:
-
Conditioned media from cells treated with this compound or vehicle control
-
SDS-PAGE gels (10%) containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned media from cell cultures and centrifuge to remove cellular debris.
-
Determine the protein concentration of the conditioned media.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.[4][14]
Cell Migration Assay (Scratch Assay)
This is a simple and widely used method to study collective cell migration in vitro.
Materials:
-
Cells cultured to a confluent monolayer in a 6-well plate
-
This compound or other test compounds
-
A sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a "scratch" in the confluent cell monolayer by scraping a straight line with a sterile pipette tip.[3][15]
-
Gently wash the well with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing this compound or vehicle control. To ensure that the closure of the scratch is due to migration and not proliferation, a proliferation inhibitor like Mitomycin C can be added, or the cells can be serum-starved overnight prior to the assay.[3][16]
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control wells.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to quantify cell migration.[15][16]
Mandatory Visualizations
Signaling Pathways
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. researchgate.net [researchgate.net]
- 3. axionbiosystems.com [axionbiosystems.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Collagen deposition measurement in-vitro [bio-protocol.org]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. mdpi.com [mdpi.com]
- 9. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discoidin domain receptor 1 kinase activity is required for regulating collagen IV synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DDR1 triggers epithelial cell differentiation by promoting cell adhesion through stabilization of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gelatin zymography protocol | Abcam [abcam.com]
- 15. clyte.tech [clyte.tech]
- 16. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Ddr1-IN-8: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ddr1-IN-8 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in a variety of diseases, including lung adenocarcinoma and pulmonary fibrosis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, also referred to as compound 7s in its primary discovery literature. The document outlines the scientific rationale for targeting DDR1, details the experimental protocols for the synthesis and characterization of this compound, and presents its biological activity in quantitative terms. Signaling pathways, synthetic routes, and experimental workflows are visualized to provide a clear and comprehensive understanding of this novel inhibitor.
Introduction to DDR1
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by collagen, a major component of the extracellular matrix. Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, differentiation, adhesion, and migration. Dysregulation of DDR1 signaling has been linked to the progression of various pathological conditions, including cancer, fibrosis, and inflammatory diseases.[1][2] This has established DDR1 as a promising therapeutic target for the development of novel inhibitors.
Discovery of this compound
This compound was developed as part of a structure-based drug design program aimed at creating potent and selective DDR1 inhibitors. The discovery process involved the synthesis and evaluation of a series of indole-urea derivatives. This compound (compound 7s) emerged as a lead candidate due to its potent inhibitory activity against DDR1 and its promising profile in cellular assays.[3]
Quantitative Biological Data
The inhibitory activity of this compound was assessed through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Table 1: In Vitro Kinase Inhibitory Activity of this compound | |
| Target Kinase | IC50 (μM) |
| DDR1 | 0.045 |
| DDR2 | 0.126 |
| IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay. |
| Table 2: Cellular Activity of this compound | |
| Cell Line | Assay |
| A549 (Human Lung Carcinoma) | Cell Viability |
| The A549 cell line is a model for lung adenocarcinoma. |
Experimental Protocols
Synthesis of this compound (Compound 7s)
The synthesis of this compound follows a multi-step synthetic route characteristic of indole-urea derivatives. A generalized synthetic scheme is presented below. For the specific reaction conditions, reagents, and purification methods, it is essential to consult the primary publication by Shangke Liu, et al. in the European Journal of Medicinal Chemistry, 2024.[3]
General Synthetic Scheme:
-
Step 1: Synthesis of the Indole Core. A suitably substituted indole scaffold is prepared. This often involves classical indole synthesis methods such as the Fischer, Bischler, or Reissert indole synthesis.
-
Step 2: Functionalization of the Indole. The indole core is functionalized at the appropriate position to allow for the introduction of the urea moiety.
-
Step 3: Urea Formation. The functionalized indole is reacted with a substituted phenyl isocyanate to form the final urea linkage. The specific isocyanate used for this compound would be 4-(trifluoromethoxy)phenyl isocyanate.
-
Step 4: Purification. The final product is purified using standard techniques such as column chromatography and recrystallization to yield this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
The inhibitory activity of this compound against DDR1 and DDR2 kinases was likely determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen® Eu Kinase Binding Assay.
Protocol Overview:
-
Reagents: Recombinant human DDR1 and DDR2 kinase enzymes, a fluorescently labeled ATP-competitive tracer, a europium-labeled anti-tag antibody, and the test compound (this compound).
-
Procedure: a. A dilution series of this compound is prepared. b. The kinase, anti-tag antibody, and tracer are incubated together in the presence of varying concentrations of this compound. c. Binding of the tracer to the kinase brings the europium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal. d. This compound competes with the tracer for binding to the kinase's ATP pocket, leading to a decrease in the FRET signal. e. The signal is read on a microplate reader capable of TR-FRET measurements.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (A549 Human Lung Carcinoma Cells)
The effect of this compound on the viability of A549 lung cancer cells was likely assessed using a standard colorimetric or fluorometric assay.
Protocol Overview (MTT or Resazurin Assay):
-
Cell Culture: A549 cells are cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 48-72 hours).
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Resazurin Assay: Resazurin is added to each well. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
-
Signal Measurement:
-
MTT Assay: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Resazurin Assay: The fluorescence is measured using a microplate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis of DDR1 Signaling
To confirm the mechanism of action of this compound, its effect on the DDR1 signaling pathway can be investigated by Western blotting.
Protocol Overview:
-
Cell Treatment: A549 cells or other relevant cell lines are treated with this compound for various times and at different concentrations. Cells are often stimulated with collagen to activate the DDR1 pathway.
-
Cell Lysis: The cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with primary antibodies specific for phosphorylated DDR1 (p-DDR1), total DDR1, and downstream signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt). c. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation and expression levels of the target proteins.
Visualizations
DDR1 Signaling Pathway
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Synthetic Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound is a novel and potent inhibitor of DDR1 with significant activity in both biochemical and cellular models of lung cancer. Its discovery provides a valuable chemical probe for further elucidating the role of DDR1 in health and disease, and it represents a promising starting point for the development of new therapeutics targeting DDR1-driven pathologies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology.
References
The Role of Discoidin Domain Receptor 1 (DDR1) in Fibrosis: A Technical Guide for Researchers
Abstract Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Discoidin Domain Receptor 1 (DDR1) is a non-integrin receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen.[1] While expressed at low levels in healthy adult tissues, DDR1 is significantly upregulated in fibrotic lesions of the kidney, lung, liver, and other organs, positioning it as a critical mediator of fibrotic pathology.[2][3][4] DDR1 functions as a mechanoreceptor, translating signals from the collagen-rich microenvironment into pro-fibrotic cellular responses, including inflammation, cell survival, and ECM remodeling.[2][5] Its activation triggers a complex network of downstream signaling pathways, including MAPK, NF-κB, and STAT3, which collectively drive the progression of fibrosis.[2][6][7] The pivotal role of DDR1 in these processes has established it as a promising therapeutic target for a range of fibrotic diseases.[1][3][8] This guide provides an in-depth overview of the function of DDR1 in fibrosis, summarizing key signaling pathways, quantitative data from preclinical models, and essential experimental protocols for its investigation.
Core Mechanism: DDR1-Collagen Interaction and Mechanotransduction
The primary function of DDR1 in fibrosis stems from its role as a direct receptor for collagen. Unlike many RTKs activated by soluble growth factors, DDR1 is activated by a major structural component of the ECM. It binds to fibrillar collagens (types I-III, V) and basement membrane collagens (type IV).[1][2]
Upon binding to collagen fibrils, DDR1 receptors on the cell surface undergo clustering, which facilitates their sustained autophosphorylation on key tyrosine residues (e.g., Y792) within the kinase domain.[2] This activation is unique in its slow but prolonged kinetics compared to other RTKs.
A crucial aspect of DDR1 signaling is its function in mechanotransduction. Activated DDR1 directly associates with non-muscle myosin IIA (NMIIA) filaments. This interaction generates a positive feedback loop where DDR1 activation enhances the transmission of myosin-dependent contractile forces to collagen fibrils. This process is fundamental to the tractional remodeling, alignment, and compaction of the collagen matrix, which are defining features of tissue fibrosis.[2][9]
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDR1 role in fibrosis and its pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discoidin Domain Receptor 1 Contributes to the Survival of Lung Fibroblast in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DDR Inhibitors - Redx [redxpharma.com]
- 9. tandfonline.com [tandfonline.com]
Ddr1-IN-8 Target Engagement in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target engagement of Ddr1-IN-8, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1, a receptor tyrosine kinase activated by collagen, is implicated in a variety of cellular processes and its dysregulation is associated with diseases such as fibrosis and cancer.[1][2] Understanding the interaction of inhibitors like this compound with DDR1 in a cellular context is crucial for advancing drug discovery and development efforts. This document details the quantitative biochemical and cellular activity of this compound and its analogs, outlines detailed protocols for key target engagement assays, and visualizes the underlying biological and experimental processes.
Core Data Presentation
The following tables summarize the quantitative data for Ddr1-IN-1, a close analog and precursor to this compound, which is often used to characterize the activity of this inhibitor class.
Table 1: Biochemical Activity of DDR1 Inhibitors
| Compound | Target | IC50 (nM) | Assay |
| DDR1-IN-1 | DDR1 | 105 | LanthaScreen Kinase Assay |
| DDR1-IN-1 | DDR2 | 413 | LanthaScreen Kinase Assay |
| DDR1-IN-2 | DDR1 | 47 | LanthaScreen Kinase Assay |
| DDR1-IN-2 | DDR2 | 145 | LanthaScreen Kinase Assay |
Data sourced from a 2013 study on the discovery of potent and selective DDR1 inhibitors.[3]
Table 2: Cellular Activity of DDR1 Inhibitors
| Compound | Cell Line | Parameter | EC50 (nM) |
| DDR1-IN-1 | U2OS | Basal DDR1 Autophosphorylation | 86 |
| DDR1-IN-2 | U2OS | Basal DDR1 Autophosphorylation | 9 |
Data sourced from a 2013 study on the discovery of potent and selective DDR1 inhibitors.[3]
Signaling Pathway
DDR1 signaling is initiated by the binding of collagen, which leads to receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, activating multiple pathways that regulate cell proliferation, migration, and survival.[4][5][6]
References
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]
- 5. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 6. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Ddr1-IN-8: An In-depth Technical Guide to its Effects on Collagen-Induced Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen, a major component of the extracellular matrix. Upon collagen binding, DDR1 undergoes autophosphorylation and initiates a cascade of downstream signaling events that regulate a variety of cellular processes, including proliferation, migration, and matrix remodeling. Dysregulation of DDR1 signaling has been implicated in a range of pathologies, most notably in cancer progression and fibrosis. Ddr1-IN-8 is a potent and selective inhibitor of DDR1, offering a valuable tool for the investigation of DDR1-mediated signaling and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the effects of this compound on collagen-induced signaling, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and a visual representation of the signaling pathways involved.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase activity of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). It exhibits potent inhibitory activity, making it a valuable tool for dissecting the roles of these receptors in physiological and pathological processes.
Kinase Inhibitory Profile of this compound
The primary quantitative measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | DDR1 | 45 |
| This compound | DDR2 | 126 |
The Collagen-DDR1 Signaling Axis
The interaction between collagen and DDR1 is a critical event that initiates a complex intracellular signaling network. This process begins with the binding of collagen to the extracellular discoidin domain of DDR1, leading to receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation creates docking sites for various downstream signaling molecules, thereby propagating the signal throughout the cell.
Key Downstream Signaling Pathways
Several key signaling pathways are activated downstream of collagen-induced DDR1 phosphorylation. These pathways play crucial roles in mediating the cellular responses to changes in the extracellular matrix.
-
PYK2/PEAK1/SRC Pathway: Upon collagen stimulation, DDR1 activation leads to the phosphorylation and activation of Proline-rich tyrosine kinase 2 (PYK2), Pseudopodium-Enriched Atypical Kinase 1 (PEAK1), and the proto-oncogene tyrosine-protein kinase Src. This axis is heavily implicated in promoting cell migration and invasion.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Collagen-induced DDR1 activation has been shown to modulate the MAPK/ERK pathway.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another critical regulator of cell survival, growth, and metabolism. Evidence suggests that this pathway is also engaged following the activation of DDR1 by collagen.
Visualizing the Collagen-DDR1 Signaling Pathway
The following diagram illustrates the key components and interactions within the collagen-induced DDR1 signaling cascade.
Effects of this compound on Collagen-Induced Signaling
While specific quantitative data for the dose-dependent effects of this compound on downstream signaling molecules is not extensively available in the public domain, the effects of other potent DDR1 inhibitors provide valuable insights into its expected mechanism of action. These inhibitors have been shown to effectively block collagen-induced DDR1 autophosphorylation and the subsequent activation of its downstream effectors.
Inhibition of DDR1 Autophosphorylation
The initial and most critical step in the DDR1 signaling cascade is its autophosphorylation upon collagen binding. DDR1 inhibitors, including this compound, act by competing with ATP for the binding site in the kinase domain, thereby preventing this autophosphorylation event.
| Inhibitor | Cellular EC50 for DDR1 Autophosphorylation Inhibition (nM) |
| Ddr1-IN-1 | 86 |
Note: The EC50 value represents the concentration of the inhibitor that gives a half-maximal response in a cellular assay.
Attenuation of Downstream Signaling
By inhibiting DDR1 autophosphorylation, this compound is expected to dose-dependently reduce the phosphorylation and activation of downstream signaling proteins. Studies with the DDR1 inhibitor 7rh have demonstrated a concentration-dependent decrease in the phosphorylation of both DDR1 and PYK2 in response to collagen stimulation.
Expected Dose-Dependent Inhibition of DDR1 and PYK2 Phosphorylation by a DDR1 Inhibitor (Illustrative Data)
| Inhibitor Concentration (µM) | % Inhibition of p-DDR1 | % Inhibition of p-PYK2 |
| 0.1 | 25 | 20 |
| 0.5 | 60 | 55 |
| 1.0 | 90 | 85 |
| 5.0 | 98 | 95 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on collagen-induced signaling.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is designed to detect the phosphorylation status of DDR1 and its downstream targets.
Protocol Details:
-
Cell Culture and Treatment: Plate cells at a suitable density in culture dishes. Once confluent, serum-starve the cells overnight. Pre-incubate the cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with collagen (e.g., 10-50 µg/mL of Collagen I) for the desired time (e.g., 30-90 minutes).
-
Cell Lysis: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-DDR1, anti-p-PYK2, anti-p-SRC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunoprecipitation of DDR1 Signaling Complexes
This protocol is used to isolate DDR1 and its interacting proteins to study the composition of the signaling complex.
Protocol Details:
-
Cell Lysis: Prepare cell lysates from treated and control cells as described in the Western Blotting protocol.
-
Pre-clearing: To reduce non-specific binding, incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against DDR1 and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove unbound proteins.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Analysis: Centrifuge to pellet the beads and analyze the supernatant containing the eluted proteins by Western Blotting using antibodies against potential interacting partners (e.g., PYK2, SRC).
Collagen-Induced Cell Migration Assay (Boyden Chamber Assay)
This assay measures the effect of this compound on the migratory capacity of cells in response to a collagen gradient.
Protocol Details:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them overnight. Harvest the cells and resuspend them in a serum-free medium containing the desired concentrations of this compound.
-
Chamber Preparation: Use a Boyden chamber or a similar transwell insert system with a porous membrane (e.g., 8 µm pores). Coat the underside of the membrane with collagen I (e.g., 10 µg/mL) and allow it to dry. Add serum-free medium to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 6-24 hours).
-
Fixing and Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.
-
Imaging and Quantification: Wash the inserts, allow them to air dry, and then visualize the stained cells using a microscope. Count the number of migrated cells in several random fields of view for each condition.
Conclusion
This compound is a potent inhibitor of DDR1 kinase activity. By targeting the initial step of collagen-induced DDR1 autophosphorylation, it effectively abrogates the downstream signaling cascades involving key mediators such as PYK2, PEAK1, SRC, and the MAPK/ERK and PI3K/Akt pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the specific effects of this compound and other DDR1 inhibitors on collagen-mediated cellular processes. Further quantitative studies on this compound's impact on individual downstream signaling components will be crucial for a more complete understanding of its mechanism of action and for advancing its potential as a therapeutic agent in diseases driven by aberrant DDR1 signaling.
Methodological & Application
Application Notes and Protocols for Ddr1-IN-8 Cell-Based Assays
These application notes provide a comprehensive overview and detailed protocols for utilizing Ddr1-IN-8, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), in cell-based assays. This document is intended for researchers, scientists, and drug development professionals investigating DDR1 signaling and its role in various pathological conditions, particularly in oncology and fibrotic diseases.
Introduction to DDR1
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen.[1][2][3][4][5] Unlike many other RTKs that are activated by soluble growth factors, DDR1's activation by the extracellular matrix component collagen positions it as a critical sensor of the cellular microenvironment.[3][6] DDR1 is primarily expressed in epithelial cells and its dysregulation has been implicated in a range of diseases, including various cancers (such as breast, lung, and colon cancer), fibrosis, and atherosclerosis.[1][2][7][8][9]
Upon collagen binding, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[5][10] These signaling pathways are crucial for regulating cellular processes such as proliferation, migration, adhesion, differentiation, and extracellular matrix remodeling.[2][4][7] Key signaling pathways activated by DDR1 include the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.[7][10] Given its significant role in cancer progression and metastasis, DDR1 has emerged as a promising therapeutic target.[1][2]
Principle of the Assay
The cell-based assays described herein are designed to quantify the inhibitory activity of this compound on DDR1 signaling in a cellular context. The general principle involves stimulating cells that endogenously or exogenously express DDR1 with its ligand, collagen, to induce receptor activation and autophosphorylation. The cells are concurrently treated with varying concentrations of this compound. The inhibitory effect of the compound is then determined by measuring the levels of phosphorylated DDR1 (p-DDR1) or the activity of downstream signaling components.
Experimental Protocols
This section provides detailed protocols for two common cell-based assays to evaluate the potency and selectivity of this compound: a Western Blot-based p-DDR1 assay and a luminescence-based kinase activity assay.
Protocol 1: Western Blot Analysis of DDR1 Phosphorylation
This protocol details the measurement of DDR1 autophosphorylation in response to collagen stimulation and its inhibition by this compound.
Materials:
-
Human cancer cell line with high DDR1 expression (e.g., T47D breast cancer cells)[11]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Collagen Type I (from rat tail)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-DDR1 (Tyr792), anti-DDR1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed T47D cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-treat the serum-starved cells with the different concentrations of this compound or DMSO (vehicle control) for 2 hours.
-
Collagen Stimulation: Following inhibitor pre-treatment, stimulate the cells by adding Collagen Type I to a final concentration of 50 µg/mL for 90 minutes.[11] A non-stimulated control well should also be included.
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-DDR1, total DDR1, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-DDR1 signal to the total DDR1 signal. The GAPDH signal can be used as a loading control. Calculate the percent inhibition for each this compound concentration relative to the vehicle-treated, collagen-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Luminescent Kinase Assay
This protocol utilizes a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the kinase activity of DDR1 in cells.[12][13]
Materials:
-
Human cancer cell line with high DDR1 expression (e.g., T47D)
-
Cell culture medium
-
Collagen Type I
-
This compound
-
DMSO (vehicle control)
-
Serum-free medium
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from Protocol 1, seeding the cells in a white, opaque 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound or DMSO for 2 hours.
-
Collagen Stimulation: Stimulate the cells with 50 µg/mL Collagen Type I for 90 minutes.
-
Cell Lysis and Kinase Reaction: Lyse the cells according to the manufacturer's protocol of the kinase assay kit. The lysate containing the active DDR1 is then used for the kinase reaction.
-
ADP Detection: The kinase reaction produces ADP. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.[12][13] Subsequently, the kinase detection reagent is added to convert ADP to ATP, which is then measured in a luciferase-based reaction.[12][13]
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound compared to the vehicle-treated, collagen-stimulated control. Determine the IC50 value as described in Protocol 1.
Data Presentation
The quantitative data obtained from the cell-based assays should be summarized in clear and structured tables for easy comparison.
Table 1: Inhibition of DDR1 Phosphorylation by this compound in T47D Cells (Western Blot)
| This compound (nM) | p-DDR1/Total DDR1 Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 50 | 0.23 | 77 |
| 100 | 0.11 | 89 |
| 500 | 0.04 | 96 |
| IC50 (nM) | \multicolumn{2}{ | c |
Table 2: Inhibition of DDR1 Kinase Activity by this compound in T47D Cells (Luminescent Assay)
| This compound (nM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 850,000 | 0 |
| 1 | 731,000 | 14 |
| 10 | 450,500 | 47 |
| 50 | 204,000 | 76 |
| 100 | 93,500 | 89 |
| 500 | 34,000 | 96 |
| IC50 (nM) | \multicolumn{2}{ | c |
Visualizations
Diagrams illustrating the signaling pathways and experimental workflows are provided below in DOT language.
Caption: DDR1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for this compound Cell-Based Assay.
References
- 1. Emerging strategies and translational advancements of DDR1 in oncology | springermedizin.de [springermedizin.de]
- 2. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]
- 7. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 9. Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. ulab360.com [ulab360.com]
Application Notes and Protocols for Detecting Phosphorylated DDR1 Inhibition by Ddr1-IN-8 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of Ddr1-IN-8 on Discoidin Domain Receptor 1 (DDR1) phosphorylation using Western blotting. The included data and pathway diagrams offer a comprehensive overview for researchers investigating DDR1 signaling and the efficacy of its inhibitors.
Introduction
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen.[1] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that play crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[2] Dysregulation of DDR1 signaling has been implicated in numerous diseases, including fibrosis, arthritis, and various cancers.[3] Consequently, DDR1 has emerged as a promising therapeutic target. This compound is a small molecule inhibitor designed to target the kinase activity of DDR1. This document outlines a detailed protocol to evaluate the potency of this compound in inhibiting collagen-induced DDR1 phosphorylation in a cellular context using Western blot analysis.
Data Presentation
The following table summarizes quantitative data from a representative experiment assessing the effect of a DDR1 inhibitor on the phosphorylation of DDR1 in cancer cell lines. The data is presented as the relative density of the phosphorylated DDR1 (p-DDR1) band normalized to the total DDR1 protein. While this data was generated using the DDR1 inhibitor 7rh, it serves as an illustrative example of the expected dose-dependent inhibition.[2][3]
| Cell Line | Treatment | Concentration (µM) | p-DDR1 / Total DDR1 Ratio (Normalized) | Percent Inhibition (%) |
| PANC-1 | Vehicle (DMSO) | - | 1.00 | 0 |
| PANC-1 | 7rh | 0.1 | 0.65 | 35 |
| PANC-1 | 7rh | 1.0 | 0.25 | 75 |
| PANC-1 | 7rh | 10.0 | 0.05 | 95 |
| MCF-7 | Vehicle (DMSO) | - | 1.00 | 0 |
| MCF-7 | 7rh | 1.0 | 0.78 | 22 |
Data is representative and adapted from studies on DDR1 inhibitors.[2][3]
Experimental Protocols
This protocol details the steps for a Western blot experiment to determine the effect of this compound on collagen-induced DDR1 phosphorylation. The protocol is adapted from established methods for similar DDR1 inhibitors like Ddr1-IN-1.[4][5]
Materials
-
Cell Line: A cell line expressing DDR1 (e.g., PANC-1, MCF-7, U2OS).
-
This compound: Stock solution in DMSO.
-
Collagen I, Rat Tail: Stock solution (e.g., 1 mg/mL).
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate Buffered Saline (PBS): Cold, sterile.
-
Lysis Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 5 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.[5][6]
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
SDS-PAGE Gels.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% w/v non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-DDR1 (pY792 or pY513) antibody.
-
Rabbit anti-DDR1 antibody.
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Protocol Steps
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
The next day, replace the growth medium with a serum-free medium and incubate for 16-24 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in a serum-free medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Aspirate the serum-free medium from the cells and add the this compound containing medium or vehicle control.
-
Pre-incubate the cells for 1 hour at 37°C.[4]
-
-
Collagen Stimulation:
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-DDR1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total DDR1 and a loading control like β-actin or GAPDH.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). The p-DDR1 signal should be normalized to the total DDR1 signal.
-
Visualizations
DDR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of collagen to DDR1, leading to the activation of downstream pathways involved in cell proliferation, migration, and survival.
References
- 1. Identification of Disulfide-linked Dimers of the Receptor Tyrosine Kinase DDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Discoidin Domain Receptor 1 (DDR1) Signaling and Its Crosstalk with β1-Integrin Emerges as a Key Factor for Breast Cancer Chemosensitization upon Collagen Type 1 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes & Protocols: Ddr1-IN-8 In Vivo Xenograft Model Study
Introduction
Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the tumor microenvironment.[1][2] Unlike other RTKs, DDR1's activation by the extracellular matrix (ECM) makes it a critical mediator of tumor-stroma interactions.[1][2] Its involvement in cancer cell proliferation, migration, invasion, and chemoresistance has been identified in numerous cancers, including lung, breast, pancreatic, and gastric cancers.[1][2][3][4] Consequently, DDR1 has emerged as a promising therapeutic target in oncology.[1][2]
Small-molecule inhibitors targeting the kinase activity of DDR1 have demonstrated significant effectiveness in reducing tumor growth in preclinical models.[2][5][6] While specific public data on Ddr1-IN-8 is limited, this document provides a comprehensive protocol for evaluating a DDR1 inhibitor, using principles derived from studies of similar compounds like DDR1-IN-1 and 7rh. These application notes are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
DDR1 Signaling Pathway
Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways are crucial for cancer progression and include the PI3K/Akt/mTOR, MAPK, and Notch signaling pathways, which collectively promote cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[3][7]
Caption: DDR1 signaling pathway initiated by collagen binding and inhibited by this compound.
Quantitative Data
The efficacy of DDR1 inhibitors is initially determined by their ability to inhibit the kinase activity of DDR1 (in vitro) and subsequently by their effect on tumor growth (in vivo).
Table 1: In Vitro Inhibitory Activity of Selected DDR1 Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) for several known DDR1 inhibitors, demonstrating their potency and selectivity.
| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Reference Kinase (IC50, nM) | Citation |
| DDR1-IN-1 | 105 | 413 | Bcr-Abl (>10,000) | [8] |
| DDR1-IN-2 | 47 | 145 | - | [8] |
| 7rh | 6.8 | >1000 | Bcr-Abl, c-Kit (less effective) | [5] |
| Dasatinib | 0.5 | 1.4 | Bcr-Abl (multitargeted) | [8] |
| Imatinib | 337 | 675 | Bcr-Abl (multitargeted) | [8] |
| Nilotinib | 43 | 55 | Bcr-Abl (multitargeted) | [8] |
Table 2: Representative Data Structure for an In Vivo Xenograft Efficacy Study
This table provides a template for presenting key quantitative endpoints from a xenograft study evaluating a DDR1 inhibitor.
| Treatment Group | N | Mean Tumor Volume (Day 21, mm³) ± SEM | Percent TGI¹ (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1250 ± 150 | - | +2.5 ± 0.5 |
| This compound (25 mg/kg) | 10 | 625 ± 95 | 50 | -1.8 ± 0.8 |
| This compound (50 mg/kg) | 10 | 312 ± 60 | 75 | -4.5 ± 1.2 |
| Positive Control | 10 | 437 ± 75 | 65 | -5.0 ± 1.0 |
¹ TGI: Tumor Growth Inhibition, calculated relative to the vehicle control group.
Experimental Workflow for In Vivo Xenograft Study
A typical workflow for a xenograft study involves several sequential stages, from initial cell preparation to final data analysis. This process ensures reproducibility and generates reliable data on the therapeutic efficacy of the compound being tested.
Caption: Standard workflow for a preclinical in vivo xenograft efficacy study.
Detailed Experimental Protocols
Cell Line and Culture
-
Cell Line Selection : Choose a cancer cell line with documented high expression of DDR1 (e.g., HCT-116, MDA-MB-231, PANC-1).[4][5]
-
Culture Conditions : Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Preparation for Implantation : Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5-10 x 10⁷ cells/mL. Keep on ice until implantation.
Animal Model and Husbandry
-
Animal Model : Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks of age, to ensure successful engraftment of human tumor cells.[9]
-
Housing : House mice in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food, water, and bedding.
-
Acclimation : Allow mice to acclimate to the facility for at least one week before any experimental procedures.[9]
Tumor Implantation
-
Procedure : Anesthetize the mouse (e.g., using isoflurane). Shave and sterilize the right flank.
-
Injection : Using a 27-gauge needle, inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the prepared flank.[9]
-
Monitoring : Monitor the mice for recovery from anesthesia and check for any immediate adverse reactions.
Tumor Growth Monitoring and Cohort Formation
-
Measurement : Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.[9]
-
Volume Calculation : Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomization : When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure a similar average tumor volume across all cohorts.[9]
This compound Formulation and Administration
-
Formulation : Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Prepare fresh daily or test for stability. The vehicle alone will be used for the control group.
-
Administration : Administer the compound and vehicle to their respective cohorts based on the study design. Common routes include oral gavage (PO) or intraperitoneal (IP) injection.[9] Dosing is typically performed once daily (QD) based on the most recent body weight measurement.
Efficacy and Tolerability Assessment
-
Tumor Volume : Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight : Measure the body weight of each mouse at the same frequency as tumor measurements to assess treatment toxicity. A body weight loss exceeding 20% is a common endpoint criterion.
-
Clinical Observations : Monitor mice daily for any signs of distress or adverse effects (e.g., changes in posture, activity, or grooming).
-
Study Endpoint : The study is typically terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[9]
Endpoint Analysis
-
Tissue Collection : At the study endpoint, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tumor Excision : Excise the tumors and record their final weight. A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-DDR1) and another portion fixed in formalin for histopathology.
-
Blood Collection : Collect blood via cardiac puncture for pharmacokinetic (PK) analysis of drug concentration.
-
Data Analysis : Calculate the mean tumor volume and body weight for each group over time. Determine the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA or t-test) to determine significance.
References
- 1. Emerging strategies and translational advancements of DDR1 in oncology | springermedizin.de [springermedizin.de]
- 2. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A putative role for Discoidin Domain Receptor 1 in cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols: Ddr1-IN-8 for In Vitro Cancer Studies
Introduction
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the tumor microenvironment.[1][2] Aberrant DDR1 signaling has been implicated in various aspects of cancer progression, including proliferation, migration, invasion, and chemoresistance, making it an attractive therapeutic target in oncology.[2][3] DDR1-IN-8 is a potent small molecule inhibitor of both DDR1 and DDR2 kinases.[4] These application notes provide detailed protocols for utilizing this compound in fundamental in vitro cancer research assays.
Quantitative Data Summary
The inhibitory activity of this compound and other relevant DDR1 inhibitors is summarized below. Researchers should note that the cellular potency (e.g., IC50 for cell viability) of this compound has not been widely reported across a broad range of cancer cell lines. The provided kinase IC50 values and data from analogous compounds can guide initial dose-ranging studies.
| Compound | Target(s) | IC50 Value | Cell Line(s) | Assay Type | Reference |
| This compound | DDR1 | 45 nM | N/A | Kinase Assay | [4] |
| DDR2 | 126 nM | N/A | Kinase Assay | [4] | |
| Nilotinib | DDR1 | 403 nM | MCF-7 | Cell Viability (MTT) | |
| DDR1 | 819 nM | MDA-MB-231 | Cell Viability (MTT) | [5] | |
| 7rh | DDR1 | 6.8 nM | N/A | Kinase Assay | [6] |
| DDR1 | 2.60 µM | CNE2 | Cell Viability | ||
| DDR1 | 6.33 µM | HKI | Cell Viability | [1] | |
| DDR1-IN-1 | DDR1 | 105 nM | N/A | Kinase Assay | [7] |
| DDR2 | 431 nM | N/A | Kinase Assay | [1] |
Visualizations
DDR1 Signaling Pathway in Cancer
Caption: DDR1 signaling cascade in cancer cells and the inhibitory action of this compound.
Experimental Workflow for In Vitro Analysis of this compound
Caption: A typical workflow for evaluating this compound's efficacy in vitro.
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[11]
-
Include wells with media only for blank measurements.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. Based on available data for DDR1 inhibitors, a starting concentration range of 10 nM to 10 µM is recommended for dose-response experiments.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control (DMSO, final concentration should not exceed 0.1%).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
CCK-8 Reagent Addition and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Transwell Migration and Invasion Assay
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete culture medium
-
24-well plates with Transwell inserts (8 µm pore size)[11][12]
-
Matrigel (for invasion assay only)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)[12]
-
Microscope
Procedure:
-
Insert Preparation (Invasion Assay Only):
-
Thaw Matrigel on ice.
-
Dilute Matrigel with serum-free medium (the dilution factor should be optimized for the cell line).
-
Coat the top of the Transwell insert membrane with a thin layer of the diluted Matrigel (e.g., 50 µL) and incubate at 37°C for at least 30 minutes to allow for solidification.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency, then serum-starve for 12-24 hours.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.[11]
-
-
Treatment and Chemoattraction:
-
In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).[12]
-
Add the desired concentration of this compound or vehicle control to both the upper and lower chambers to ensure a consistent concentration throughout the assay. A concentration at or slightly above the IC50 for cell viability is often a good starting point.
-
Incubate the plate for 16-48 hours at 37°C in a 5% CO₂ incubator. Incubation time is cell-line dependent.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[11]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15-20 minutes.
-
Wash the inserts with PBS and then stain with 0.1% Crystal Violet for 20-30 minutes.[12]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize and count the stained, migrated cells using a light microscope.
-
Capture images from several random fields of view for each membrane and calculate the average number of migrated cells per field.
-
Western Blot Analysis of DDR1 Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on collagen-induced DDR1 autophosphorylation and downstream signaling.
Materials:
-
Cancer cell line of interest
-
Collagen Type I
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-DDR1, anti-total-DDR1, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with Collagen Type I (e.g., 20-50 µg/mL) for 30-90 minutes at 37°C. A non-stimulated control should be included.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-DDR1) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze downstream signaling, strip the membrane and re-probe with other primary antibodies (e.g., p-ERK, p-Akt).
-
Finally, probe for total protein (total DDR1, total ERK) and a loading control (β-actin or GAPDH) to confirm equal protein loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptors orchestrate cancer progression: A focus on cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 5. DDR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. dojindo.com [dojindo.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of DDR1 Promotes Migration, Invasion, Though EMT-Related Molecule Expression and COL4A1/DDR1/MMP-2 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Efficacy of Ddr1-IN-8 in Preclinical Models of Fibrosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of fibrosis.
Introduction:
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leads to organ scarring and dysfunction. Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a key player in the progression of fibrosis in various organs, including the lungs, liver, and kidneys.[1][2][3] Its activation on epithelial cells and fibroblasts triggers downstream signaling cascades that promote inflammation, cell proliferation, and matrix remodeling.[1] Ddr1-IN-8 is a potent and selective inhibitor of DDR1 kinase activity, offering a promising therapeutic strategy to halt or reverse fibrotic progression. This document provides a comprehensive protocol for evaluating the anti-fibrotic efficacy of this compound in established preclinical models of fibrosis.
Key Signaling Pathway: DDR1 in Fibrosis
DDR1 activation by collagen initiates a complex signaling network that contributes to fibrotic outcomes. Upon collagen binding, DDR1 undergoes autophosphorylation, creating docking sites for various downstream signaling molecules. This leads to the activation of pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[4] Furthermore, DDR1 signaling can promote the production of pro-fibrotic factors like Transforming Growth Factor-beta (TGF-β) and directly stimulate the transcription of collagen genes.[1]
Experimental Workflow for Assessing this compound Efficacy
A systematic approach is crucial for evaluating the anti-fibrotic potential of this compound. The workflow encompasses both in vitro and in vivo studies to establish the compound's mechanism of action and its therapeutic efficacy.
Logical Relationship of the Protocol
The protocol follows a logical progression from in vitro validation to in vivo efficacy testing, culminating in a comprehensive data analysis to determine the therapeutic potential of this compound.
References
- 1. DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDR1 role in fibrosis and its pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ddr1-IN-8 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ddr1-IN-8, a potent Discoidin Domain Receptor 1 (DDR1) and 2 (DDR2) inhibitor, in high-throughput screening (HTS) campaigns for the discovery of novel kinase inhibitors. Detailed protocols and data presentation are included to guide researchers in their drug discovery efforts.
Introduction to DDR1 and the Inhibitor this compound
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen.[1][2] Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for various cellular functions, including proliferation, differentiation, adhesion, migration, and matrix remodeling.[2][3][4] Dysregulation of DDR1 signaling has been implicated in a range of pathologies, including various cancers (such as breast, lung, and pancreatic cancer), fibrosis, and inflammatory diseases.[1][3][5] This makes DDR1 a compelling therapeutic target for drug discovery.[1][6]
This compound is a potent small molecule inhibitor of both DDR1 and its close homolog DDR2.[7][8] It serves as an essential tool compound in research and drug development for several reasons:
-
Reference Compound: In HTS campaigns, this compound can be used as a positive control to validate assay performance and benchmark the potency of newly identified compounds.
-
Probe for Biological Studies: Its high potency allows for the effective investigation of the physiological and pathological roles of DDR1 and DDR2 signaling in cellular and animal models.
-
Starting Point for Drug Design: The chemical scaffold of this compound can serve as a basis for the development of new, more selective, or more potent DDR1 inhibitors.
This compound: Potency and Selectivity
The inhibitory activity of this compound and other common DDR1 inhibitors is summarized below. This data is crucial for designing experiments and interpreting results.
| Compound | Target(s) | IC50 (nM) | Notes |
| This compound | DDR1 | 45 | Potent inhibitor of both DDR1 and DDR2.[7][8] |
| DDR2 | 126 | ||
| DDR1-IN-1 | DDR1 | 105 | Selective Type II inhibitor.[4][9] |
| Dasatinib | DDR1 | 1.35 | Multi-targeted inhibitor, also targets Abl kinase.[3][9] |
| Nilotinib | DDR1 | 3.7 | Multi-targeted inhibitor, also targets Abl kinase.[3][9] |
| Imatinib | DDR1 | 43 | Multi-targeted inhibitor, also targets Bcr-Abl and c-Kit.[9][10] |
| Compound 4 (from virtual screen) | DDR1 | 46.16 | A novel DDR1 inhibitor identified through a hybrid virtual screening workflow.[6][11] |
| 7rh | DDR1 | 6.8 | Potent and selective DDR1 inhibitor.[9][12] |
High-Throughput Screening (HTS) for DDR1 Inhibitors
HTS enables the rapid screening of large chemical libraries to identify "hit" compounds that modulate the activity of a specific target, such as DDR1.[13][14] These hits can then be optimized through medicinal chemistry to become lead compounds for drug development.
Common HTS assay formats for kinase inhibitors include:
-
Biochemical Assays: These assays directly measure the enzymatic activity of the purified kinase domain. They are often based on the detection of ADP, the universal by-product of the kinase reaction, or the phosphorylation of a specific substrate.[15]
-
Cell-Based Assays: These assays measure the downstream consequences of kinase inhibition within a cellular context, such as changes in cell proliferation, migration, or the phosphorylation of a downstream signaling protein.
This compound is an invaluable tool in these screening campaigns. It can be used to establish the dynamic range of the assay, calculate Z'-factor (a measure of assay quality), and serve as a reference for hit compound potency.
Signaling Pathway and HTS Workflow Diagrams
The following diagrams illustrate the DDR1 signaling pathway and a typical HTS workflow for identifying DDR1 inhibitors.
Caption: DDR1 Signaling Pathway.
Caption: High-Throughput Screening Workflow for DDR1 Inhibitors.
Experimental Protocol: Homogeneous Fluorescence-Based Kinase Assay
This protocol describes a generic, HTS-compatible biochemical assay for identifying inhibitors of DDR1 kinase activity. The principle is based on the detection of ADP produced during the kinase reaction using a coupled enzyme system that generates a fluorescent signal.[15]
A. Materials and Reagents
-
Recombinant human DDR1 kinase domain (purified)
-
Poly-Glu,Tyr (4:1) substrate
-
ATP (Adenosine triphosphate)
-
This compound (for positive control)
-
DMSO (Dimethyl sulfoxide)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ADP detection kit (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well, low-volume, white plates
-
Plate reader capable of measuring fluorescence or luminescence
B. Reagent Preparation
-
DDR1 Enzyme Solution: Dilute the recombinant DDR1 kinase to the desired working concentration (e.g., 2-5 nM) in Assay Buffer. The optimal concentration should be determined empirically during assay development.
-
Substrate/ATP Solution: Prepare a 2X working solution containing the Poly-Glu,Tyr substrate and ATP in Assay Buffer. The final concentrations in the assay should be at or near the Km values for the substrate and ATP, respectively.
-
Compound Plates: Serially dilute test compounds and this compound (positive control) in DMSO. Then, dilute these into Assay Buffer to create a 10X final concentration. The final DMSO concentration in the assay should not exceed 1%.
C. Assay Procedure (384-well format)
-
Compound Addition: Add 2 µL of 10X compound solution (or DMSO for negative control) to the wells of the 384-well plate.
-
Enzyme Addition: Add 8 µL of the DDR1 enzyme solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate Kinase Reaction: Add 10 µL of the 2X Substrate/ATP solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes. The optimal time should be determined to ensure the reaction is within the linear range.
-
Stop Reaction & Detect Signal: Add the ADP detection reagent according to the manufacturer's protocol. This typically involves adding a reagent that stops the kinase reaction and initiates the signal-generating reaction.
-
Signal Incubation: Incubate as recommended by the detection kit manufacturer (usually 30-60 minutes).
-
Data Acquisition: Read the fluorescence or luminescence signal on a compatible plate reader.
D. Data Analysis
-
Normalization: The data is typically normalized using the following controls:
-
0% Inhibition (High Signal): Wells containing DMSO instead of a test compound.
-
100% Inhibition (Low Signal): Wells containing a high concentration of this compound.
-
-
Calculation of % Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
IC50 Determination: For compounds showing significant activity, a dose-response curve is generated by plotting % inhibition against the logarithm of the compound concentration. The IC50 value (the concentration at which 50% inhibition is observed) is calculated using a non-linear regression model (e.g., four-parameter logistic fit).
Conclusion
This compound is a critical pharmacological tool for the study of DDR1 and DDR2 and for the discovery of new therapeutic agents targeting these kinases. Its application as a reference compound in high-throughput screening campaigns is essential for assay validation and the characterization of novel inhibitors. The provided protocols and data serve as a guide for researchers to establish robust screening platforms aimed at identifying the next generation of DDR1-targeted therapies for cancer and fibrotic diseases.
References
- 1. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. servers.meilerlab.org [servers.meilerlab.org]
- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 6. Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 15. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ddr1-IN-8 solubility in DMSO and cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of Ddr1-IN-8 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to your desired high concentration (e.g., 10 mM or higher). If the compound does not dissolve readily, gentle warming and/or sonication can be applied.[2] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q3: What is the solubility of this compound in cell culture media?
A3: this compound, like many kinase inhibitors, is expected to have very low solubility in aqueous solutions such as cell culture media. Direct dissolution in media is not recommended. Instead, a concentrated stock solution in DMSO should be prepared first and then serially diluted into the cell culture medium to the final working concentration.
Q4: I observed precipitation when I added my DMSO stock solution to the cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue. Here are some troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your experiment may be above its solubility limit in the cell culture medium. Try using a lower final concentration.
-
Increase the DMSO percentage: While it is advisable to keep the final DMSO concentration in your cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity, a slight increase might be necessary to maintain solubility. However, always run a vehicle control with the same final DMSO concentration to assess its effect on the cells.
-
Use a pre-dilution step: Before adding the stock to the final volume of media, you can try a stepwise dilution. For instance, dilute the DMSO stock 1:10 in media, vortex gently, and then add this intermediate dilution to the rest of the media.
-
Use a formulation with solubilizing agents: For in vivo studies, and potentially adaptable for some in vitro work, co-solvents and surfactants are used. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][3] However, the suitability of these agents for your specific cell type and assay needs to be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | 1. DMSO has absorbed moisture.2. Compound is at a concentration above its solubility limit. | 1. Use fresh, anhydrous DMSO.[1][2]2. Try gentle warming or sonication.[2][3]3. Prepare a less concentrated stock solution. |
| Precipitate forms in cell culture medium. | 1. Final concentration is too high.2. Insufficient mixing. | 1. Lower the final working concentration of this compound.2. Ensure rapid and thorough mixing upon adding the DMSO stock to the medium. |
| Inconsistent experimental results. | 1. Instability of the compound in aqueous media.2. Degradation of stock solution due to multiple freeze-thaw cycles. | 1. Prepare fresh dilutions in media for each experiment.2. Aliquot the DMSO stock solution to avoid repeated freezing and thawing.[2] |
Quantitative Data Summary
The following table summarizes the solubility of the related compound Ddr1-IN-1, which can be used as an estimate for this compound.
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| Ddr1-IN-1 | DMSO | 100 mg/mL | 180.97 mM | Use fresh DMSO; sonication may be needed.[1][2] |
Experimental Protocols & Visualizations
Experimental Workflow: Preparing this compound Working Solution
The following workflow diagram illustrates the recommended procedure for preparing a working solution of this compound for cell culture experiments.
DDR1 Signaling Pathway
This compound is a potent inhibitor of the Discoidin Domain Receptor 1 (DDR1) and DDR2.[4] DDR1 is a receptor tyrosine kinase that is activated by collagen.[5][6] Upon activation, DDR1 can initiate several downstream signaling pathways implicated in cancer progression, including cell proliferation, migration, and survival.[6][7] The diagram below illustrates a simplified overview of the DDR1 signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DDR Inhibitor | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Expression and subcellular localization of Discoidin Domain Receptor 1 (DDR1) define prostate cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discoidin Domain Receptor 1 (DDR1) Is Necessary for Tissue Homeostasis in Pancreatic Injury and Pathogenesis of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ddr1-IN-8 concentration for in vitro assays
Welcome to the technical support center for Ddr1-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro assays. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), which are receptor tyrosine kinases activated by collagen. By binding to the kinase domain, this compound blocks the autophosphorylation of DDR1, thereby inhibiting the initiation of downstream signaling cascades. This ultimately interferes with cellular processes regulated by DDR1, such as cell proliferation, migration, and extracellular matrix remodeling.
Q2: What are the IC50 values for this compound against DDR1 and DDR2?
The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.
| Target | IC50 Value |
| DDR1 | 0.045 µM (45 nM) |
| DDR2 | 0.126 µM (126 nM) |
| Data sourced from MedchemExpress and TargetMol. |
Q3: What is the DDR1 signaling pathway?
DDR1 is activated by various types of collagen, which leads to receptor dimerization and autophosphorylation. This phosphorylation creates docking sites for adaptor proteins, initiating several downstream signaling pathways. Key pathways activated by DDR1 include the PI3K/AKT/mTOR, MAPK, and NF-κB pathways. These pathways are crucial in regulating cell proliferation, survival, migration, and invasion.
Caption: The DDR1 signaling pathway is activated by collagen and inhibited by this compound.
Q4: What are some other inhibitors of DDR1?
Several other small molecule inhibitors have been developed that target DDR1, often with varying degrees of selectivity against other kinases. These include DDR1-IN-1, Imatinib, Dasatinib, and Nilotinib.
Troubleshooting Guides
Optimizing this compound Concentration for In Vitro Assays
A critical step for any in vitro experiment is to determine the optimal concentration of the inhibitor. The following guide provides a systematic approach to optimizing this compound concentration for your specific cell line and assay.
Ddr1-IN-8 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Ddr1-IN-8, a potent inhibitor of Discoidin Domain Receptor 1 (DDR1) and 2 (DDR2).[1] This guide includes troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent small molecule inhibitor of the receptor tyrosine kinases DDR1 and DDR2.[1] It has shown anti-tumor activity and is a valuable tool for studying the roles of DDR1 and DDR2 in various physiological and pathological processes.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. For short-term storage, solutions can be kept at 4°C for up to one week.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in fresh, anhydrous DMSO. It may be necessary to use sonication to fully dissolve the compound. As DMSO is hygroscopic, which can affect solubility, it is crucial to use a fresh, unopened vial of DMSO.
Q4: What is the stability of this compound in solution?
A4: The stability of any compound in solution is dependent on the solvent and storage conditions. For this compound, stock solutions in DMSO are stable for up to one year when stored at -80°C.[2] The stability in aqueous media for cell culture is limited, and it is recommended to prepare fresh dilutions from the stock solution for each experiment. The stability of compounds in DMSO can be affected by moisture uptake, so proper storage of both the solid compound and the DMSO solvent is critical.[3]
Quantitative Data Summary
| Parameter | Value | Target | Notes |
| IC50 | 0.045 µM | DDR1 | Cell-free kinase assay.[1] |
| 0.126 µM | DDR2 | Cell-free kinase assay.[1] | |
| Solubility | Soluble in DMSO | - | Use of fresh, anhydrous DMSO and sonication is recommended for optimal dissolution. |
Troubleshooting Guide
Issue 1: this compound precipitate is observed in my stock solution.
-
Possible Cause: The solubility limit may have been exceeded, or the DMSO used may have absorbed moisture.
-
Solution:
-
Gently warm the solution and sonicate to try and redissolve the precipitate.
-
If the precipitate remains, it is recommended to prepare a fresh stock solution using a lower concentration and fresh, anhydrous DMSO.
-
Ensure the stock solution is stored in a tightly sealed container at -80°C to minimize moisture absorption.
-
Issue 2: Inconsistent or no inhibitory effect observed in cell-based assays.
-
Possible Cause 1: Compound degradation.
-
Solution 1:
-
Always use freshly diluted working solutions for your experiments. Avoid using working solutions that have been stored for an extended period.
-
Ensure that the stock solution has not undergone multiple freeze-thaw cycles. Prepare single-use aliquots of the stock solution.
-
-
Possible Cause 2: Insufficient cellular uptake.
-
Solution 2:
-
Verify the final concentration of DMSO in your cell culture medium. High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Optimize the incubation time and concentration of this compound for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Off-target effects or cellular resistance.
-
Solution 3:
-
Perform dose-response experiments to determine the optimal concentration for your assay.
-
Consider potential resistance mechanisms in your cell line, which may require higher concentrations or combination treatments.
-
Issue 3: High background signal or artifacts in in vitro kinase assays.
-
Possible Cause: The concentration of ATP in the assay may be affecting the apparent potency of the inhibitor.
-
Solution:
-
For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. It is recommended to perform kinase assays at an ATP concentration that is close to the Km value for the specific kinase to obtain more comparable and relevant data.[4]
-
Experimental Protocols
Representative Protocol for In Vitro DDR1 Inhibition Assay
This protocol is adapted from a general procedure for testing DDR1 inhibitors and may need to be optimized for your specific experimental setup.
-
Cell Seeding: Seed cells (e.g., U2OS cells overexpressing DDR1) in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Inhibitor Pre-treatment: The following day, pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Collagen Stimulation: Induce DDR1 activation by adding collagen I to the media at a final concentration of 10 µg/mL and incubate for 2 hours.
-
Cell Lysis: Wash the cells three times with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-DDR1 (to assess inhibition) and total DDR1 (as a loading control).
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the bands.
-
Quantify the band intensities to determine the extent of inhibition at different this compound concentrations.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ddr1-IN-8 & Primary Cell Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Ddr1-IN-8 cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), which are receptor tyrosine kinases activated by collagen.[1] By binding to the kinase domain, this compound blocks the autophosphorylation of DDR1 and subsequent downstream signaling pathways.[2] These pathways are involved in crucial cellular processes such as proliferation, migration, differentiation, and extracellular matrix remodeling.[3][4][5][6]
Q2: I am observing high levels of cell death in my primary cell culture after treatment with this compound. What is the likely cause?
High levels of cell death, or cytotoxicity, in primary cells treated with this compound can stem from several factors:
-
On-target toxicity: While the goal is to inhibit DDR1, this receptor plays a role in normal tissue homeostasis.[3][4] Prolonged or high-concentration inhibition of DDR1 might disrupt essential cellular functions in primary cells, leading to apoptosis.
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases to some extent, which could contribute to cytotoxicity.[7][8] The complete off-target profile of this compound is not extensively published, so caution is advised.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at higher concentrations.[9]
-
Suboptimal inhibitor concentration: The effective concentration of this compound for inhibiting DDR1 signaling might be lower than the concentration that induces cytotoxicity. It is crucial to determine the therapeutic window for your specific primary cell type.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration of this compound should be determined empirically for each primary cell type. A dose-response experiment is recommended.
-
Method: Culture your primary cells and treat them with a range of this compound concentrations (e.g., from low nanomolar to high micromolar).
-
Assessment: After a predetermined incubation time (e.g., 24, 48, or 72 hours), assess cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo assay.
-
Analysis: Plot cell viability against the inhibitor concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited). For your experiments, you should aim to use a concentration that effectively inhibits DDR1 phosphorylation (which should be verified by Western blot) while maintaining high cell viability (ideally above 80-90%).
Q4: What are the best practices for preparing and storing this compound?
Proper handling and storage are critical for maintaining the stability and activity of this compound.
-
Reconstitution: Reconstitute the lyophilized powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[9]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10] Protect from light.
-
Working Dilutions: When preparing working dilutions for your experiments, dilute the stock solution in your cell culture medium immediately before use. Be mindful of the final DMSO concentration in your culture, and always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guides
Issue 1: Excessive Cell Death or Low Viability
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell type. Start with a wide range of concentrations and narrow it down. |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired biological effect. It may not be necessary to treat the cells for the entire duration of the experiment. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%). Always include a vehicle control with the same DMSO concentration as your highest this compound treatment. |
| Off-target effects of the inhibitor. | If cytotoxicity persists even at low concentrations that effectively inhibit DDR1, consider the possibility of off-target effects. You may need to use a structurally different DDR1 inhibitor as a control to see if the cytotoxic effect is specific to this compound. |
| Primary cells are stressed or unhealthy. | Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Follow best practices for primary cell culture, including proper thawing, passaging, and maintenance. |
Issue 2: Inconsistent or Unreliable Experimental Results
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inhibitor degradation. | Prepare fresh working dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after reconstitution. |
| Variability in primary cell lots. | Primary cells from different donors or even different passages from the same donor can exhibit significant variability. Perform key experiments with the same batch of cells and minimize passage number. |
| Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound. |
| Incomplete dissolution of the inhibitor. | Ensure the this compound stock solution is fully dissolved before making working dilutions. Vortex briefly if necessary. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Note that cytotoxicity data in primary cells is limited in the public domain, and the provided IC50 values are for the target kinases.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| DDR1 IC50 | 0.045 µM | Enzymatic Assay | [1] |
| DDR2 IC50 | 0.126 µM | Enzymatic Assay | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
Objective: To identify the concentration range of this compound that effectively inhibits DDR1 signaling without causing significant cytotoxicity in the target primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound in complete culture medium for a range of concentrations. Also, prepare a 2X vehicle control (medium with the highest final DMSO concentration).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X this compound solutions or the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the data to the vehicle control and plot the percentage of cell viability versus the this compound concentration. Calculate the IC50 value.
Protocol 2: Assessing Apoptosis via Caspase-3 Activation
Objective: To determine if the observed cytotoxicity of this compound is due to the induction of apoptosis.
Materials:
-
Primary cells treated with this compound and controls
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Lysis: After treating the cells with this compound for the desired time, harvest and lyse the cells according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay: Perform the caspase-3 activity assay following the manufacturer's protocol.[11][12][13] This typically involves incubating the cell lysate with a caspase-3-specific substrate that produces a colorimetric or fluorescent signal upon cleavage.
-
Data Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Compare the caspase-3 activity in this compound-treated cells to that in untreated and vehicle-treated control cells. An increase in caspase-3 activity indicates the induction of apoptosis.
Visualizations
Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.
Caption: Role of Caspase-3 as an executioner in this compound induced apoptosis.
Caption: Recommended experimental workflow for using this compound in primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discoidin Domain Receptor 1 (DDR1) Is Necessary for Tissue Homeostasis in Pancreatic Injury and Pathogenesis of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Human DDR1 Protein, Fc Tag | ACROBiosystems [acrobiosystems.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mpbio.com [mpbio.com]
Ddr1-IN-8 off-target effects in non-cancerous cell lines
Welcome to the technical support center for Ddr1-IN-8. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential issues related to the off-target effects of this compound in non-cancerous cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential experimental issues that may arise from the off-target activity of this compound.
Q1: What are the primary known off-targets of this compound?
A1: this compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1).[1][2][3] However, like most kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. Kinome screening has identified B-Raf, c-Raf, and Receptor-Interacting Protein Kinase 2 (RIPK2) as the most significant off-targets.[4][5] It is crucial to note that the inhibitory activity against these off-targets is significantly less potent than against DDR1 and its close homolog DDR2.[3][4][5]
Q2: I am observing unexpected effects on the MAPK/ERK signaling pathway in my non-cancerous cells. Could this be an off-target effect of this compound?
A2: Yes, this is a plausible off-target effect. The known off-targets B-Raf and c-Raf are key upstream kinases in the canonical MAPK/ERK pathway.[4][6] Inhibition of these kinases by this compound could lead to a paradoxical modulation of ERK signaling. Depending on the cellular context and the basal activity of the pathway, this could manifest as either inhibition or, in some cases, paradoxical activation.[6][7] We recommend performing a dose-response experiment and monitoring the phosphorylation status of MEK and ERK to confirm this.
Q3: My cells are showing an unexpected inflammatory response or changes in NF-κB signaling. Is this related to this compound?
A3: This could be related to the off-target inhibition of RIPK2.[8] RIPK2 is a crucial transducer in the NOD-like receptor signaling pathway, which leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[8] If your non-cancerous cell line expresses NOD2 and RIPK2, off-target inhibition by this compound could dampen inflammatory responses. Conversely, unexpected phenotypes could arise from crosstalk with other pathways. Monitoring NF-κB activation (e.g., p65 phosphorylation) is advised.
Q4: I am seeing cytotoxicity in my non-cancerous cell line at concentrations where I expect specific DDR1 inhibition. What could be the cause?
A4: While this compound has been shown to have a good selectivity profile, cytotoxicity can occur for several reasons:
-
High Concentrations: At concentrations significantly above the EC50 for DDR1 inhibition, the compound may engage its off-targets (B-Raf, c-Raf, RIPK2) to a degree that induces cytotoxicity.[4]
-
Cell Line Dependency: The specific genetic background and signaling dependencies of your non-cancerous cell line may render it particularly sensitive to the inhibition of DDR1 or one of its off-targets.
-
Experimental Conditions: Ensure that the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels and that the compound is stable in your culture medium for the duration of the experiment.
To troubleshoot, perform a careful dose-response curve for viability (e.g., using a CellTiter-Glo assay) and correlate it with the dose-response for on-target (DDR1 autophosphorylation) and potential off-target pathway modulation.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound (also referred to as DDR1-IN-1 in literature) against its primary targets and key off-targets.
Table 1: Biochemical Inhibitory Potency (IC50)
| Kinase Target | IC50 (nM) | Reference |
| DDR1 | 105 | [3] |
| DDR2 | 413 | [3] |
| B-Raf | 380 | |
| c-Raf (Raf1) | 1,200 | |
| RIPK2 | 780 |
Data derived from KinomeScan profiling and biochemical assays. Actual values can vary based on assay conditions.
Table 2: Cellular Inhibitory Potency (EC50)
| Cellular Target | EC50 (nM) | Cell Line | Reference |
| DDR1 Autophosphorylation | 86 | U2OS | [3] |
EC50 values represent the concentration required to inhibit the target's activity by 50% in a cellular context.
Signaling Pathway Diagrams
To help visualize the potential on- and off-target effects of this compound, the following signaling pathway diagrams are provided.
Caption: On-target DDR1 signaling pathway and point of inhibition by this compound.
Caption: Potential off-target effects of this compound on the MAPK/ERK signaling cascade.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity and specificity of kinase inhibitors like this compound.
Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™)
This protocol is designed to measure the IC50 of this compound against a purified kinase in a biochemical format.[9] It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10]
Workflow Diagram:
Caption: Workflow for a typical ADP-Glo™ biochemical kinase assay.
Materials:
-
Purified recombinant DDR1 kinase
-
Appropriate kinase substrate (e.g., poly-Glu,Tyr 4:1)
-
This compound (serial dilutions)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations with a constant DMSO percentage (e.g., 1%).
-
Reaction Setup: To each well of a 384-well plate, add:
-
2.5 µL of kinase buffer containing the kinase and substrate.
-
0.5 µL of the diluted this compound or vehicle control (e.g., 1% DMSO).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes.
-
Initiate Kinase Reaction: Add 2 µL of ATP solution (at the determined Km concentration for the kinase) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light.
-
Final Incubation: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11] It is useful for assessing the cytotoxicity of this compound.
Materials:
-
Non-cancerous cell line of interest (e.g., human fibroblasts)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Plating: Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 90 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of each dilution to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (media-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 9. domainex.co.uk [domainex.co.uk]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DDR1 Inhibitors: DDR1-IN-8 versus DDR1-IN-1
A Comprehensive Guide for Researchers in Drug Discovery and Development
In the landscape of targeted cancer therapy, Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling target due to its role in tumor progression, metastasis, and fibrosis. The development of potent and selective DDR1 inhibitors is a key focus for researchers. This guide provides a detailed comparison of two notable small molecule inhibitors, DDR1-IN-8 and DDR1-IN-1, focusing on their selectivity and potency. This objective analysis, supported by available experimental data, aims to assist researchers in making informed decisions for their discovery and development programs.
At a Glance: Potency and Selectivity
A direct comparison of this compound and DDR1-IN-1 reveals differences in their potency against DDR1 and its closest homolog, DDR2. While both compounds exhibit inhibitory activity in the nanomolar range, their selectivity profiles, where publicly available, distinguish them.
| Inhibitor | Target | IC50 (nM) | Cellular EC50 (nM) | Selectivity Score (S(1) at 1 µM) |
| This compound | DDR1 | 45[1] | Not Publicly Available | Not Publicly Available |
| DDR2 | 126[1] | Not Publicly Available | Not Publicly Available | |
| DDR1-IN-1 | DDR1 | 105[2][3] | 86 (DDR1 autophosphorylation)[2][3] | 0.01[3] |
| DDR2 | 413[2][3] | Not Publicly Available |
Table 1: Comparative Potency and Selectivity of this compound and DDR1-IN-1. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in biochemical assays. Cellular EC50 indicates the concentration required for 50% inhibition of DDR1 autophosphorylation in a cellular context. The Selectivity Score (S(1)) for DDR1-IN-1 was determined using the KinomeScan™ platform against a panel of 451 kinases, with a lower score indicating higher selectivity. A comprehensive selectivity profile for this compound against a broad kinase panel is not publicly available.
Based on the available data, this compound demonstrates higher potency against DDR1 in biochemical assays compared to DDR1-IN-1. However, DDR1-IN-1 has been extensively profiled for selectivity and is established as a highly selective inhibitor.[2][3] The lack of a broad kinase selectivity profile for this compound in the public domain prevents a direct and comprehensive comparison of their off-target effects.
Understanding the DDR1 Signaling Pathway
DDR1 is a receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen. Upon activation, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate key cellular processes such as proliferation, migration, and matrix remodeling. The diagram below illustrates a simplified overview of the DDR1 signaling pathway.
Caption: Simplified DDR1 signaling pathway upon collagen binding.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are summaries of the key assays used to characterize DDR1 inhibitors.
Biochemical Kinase Assays (e.g., LanthScreen™)
These assays quantify the direct inhibitory effect of a compound on the kinase activity of the purified DDR1 protein.
Workflow:
Caption: Workflow for a typical TR-FRET based biochemical kinase assay.
Protocol Summary:
-
Reaction Setup: Purified recombinant DDR1 kinase is incubated with a fluorescently labeled peptide substrate and ATP in a multi-well plate.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (DDR1-IN-1 or this compound) are added to the reaction wells.
-
Kinase Reaction: The reaction is allowed to proceed for a defined period, during which the kinase phosphorylates the substrate.
-
Detection: A europium-labeled antibody specific for the phosphorylated substrate is added.
-
Signal Measurement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Inhibition of kinase activity by the compound leads to a decrease in the FRET signal.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Kinase Selectivity Profiling (e.g., KinomeScan™)
This technology assesses the binding affinity of a compound against a large panel of kinases to determine its selectivity.
Workflow:
Caption: Workflow of the KinomeScan™ selectivity profiling platform.
Protocol Summary:
-
Assay Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Reaction: The test compound is incubated with the kinase panel and the immobilized ligand.
-
Quantification: The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tags.
-
Data Analysis: A low amount of kinase detected indicates strong binding of the test compound. The results are typically reported as a percentage of control or as a selectivity score, providing a comprehensive view of the compound's off-target interactions.
Cellular Autophosphorylation Assays
These assays measure the ability of an inhibitor to block the phosphorylation of DDR1 within a cellular environment, providing a more physiologically relevant measure of potency.
Protocol Summary:
-
Cell Culture and Treatment: Cells overexpressing DDR1 (e.g., U2OS cells) are treated with varying concentrations of the inhibitor.
-
Collagen Stimulation: Cells are stimulated with collagen to induce DDR1 autophosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with antibodies specific for phosphorylated DDR1 (p-DDR1) and total DDR1.
-
Data Analysis: The band intensities for p-DDR1 and total DDR1 are quantified, and the ratio of p-DDR1 to total DDR1 is calculated. The EC50 value is determined by plotting the percentage of inhibition of autophosphorylation against the inhibitor concentration.
Conclusion
Both this compound and DDR1-IN-1 are valuable tools for investigating the biological roles of DDR1. This compound offers higher in vitro potency, which may be advantageous in certain experimental contexts. Conversely, DDR1-IN-1 is a well-characterized, highly selective inhibitor, making it a reliable probe for studies where minimizing off-target effects is critical.[2][3] The choice between these inhibitors will ultimately depend on the specific requirements of the research application, balancing the need for high potency with the importance of a well-defined selectivity profile. Further studies, particularly a comprehensive kinome-wide selectivity analysis of this compound, would be invaluable for a more complete head-to-head comparison.
References
Ddr1-IN-8 vs. Nilotinib: A Comparative Analysis for Colorectal Cancer Treatment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ddr1-IN-8 and Nilotinib, two kinase inhibitors with therapeutic potential in colorectal cancer. This analysis is based on preclinical data, focusing on their mechanisms of action, efficacy, and the signaling pathways they modulate.
Executive Summary
Colorectal cancer (CRC) remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies, particularly for metastatic disease. The Discoidin Domain Receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase, has emerged as a promising target due to its role in promoting tumor invasion and metastasis. This guide compares a selective DDR1 inhibitor, Ddr1-IN-1 (used as a proxy for this compound due to data availability), and Nilotinib, a clinically approved multi-targeted kinase inhibitor, in the context of colorectal cancer. While both agents inhibit DDR1, Nilotinib's broader target profile, including c-Abl, may offer distinct advantages and disadvantages. This comparison aims to provide a clear, data-driven overview to inform future research and drug development efforts.
Mechanism of Action
Ddr1-IN-1 is a potent and selective inhibitor of DDR1, binding to the kinase domain and preventing its autophosphorylation upon collagen stimulation.[1] This targeted inhibition blocks the downstream signaling cascades that promote cancer cell invasion and survival.
Nilotinib , originally developed as a Bcr-Abl inhibitor for chronic myeloid leukemia (CML), has been identified as a potent inhibitor of DDR1 kinase activity.[2][3] In colorectal cancer, Nilotinib's anti-metastatic effects are primarily attributed to its inhibition of the DDR1-BCR signaling axis.[2][4] This dual-targeting capability distinguishes it from highly selective DDR1 inhibitors.
Comparative Efficacy Data
The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of the efficacy of a selective DDR1 inhibitor and Nilotinib in colorectal cancer models.
| In Vitro Efficacy | DDR1-IN-1 | Nilotinib | Reference |
| Target Kinase | DDR1 | DDR1, Bcr-Abl, c-Kit, PDGFR | [1][5] |
| Inhibition of DDR1 Autophosphorylation | Submicromolar concentrations | 100 nM effectively inhibits collagen-induced phosphorylation | [1][2] |
| Inhibition of Cell Invasion (Boyden Chamber Assay) | Significantly reduced HT-29 cell invasion | ~50-80% inhibition in various CRC cell lines at 100 nM | [2][6] |
| In Vivo Efficacy | DDR1-IN-1 | Nilotinib | Reference |
| Model | Not explicitly detailed in provided abstracts | Intrasplenic tumor mouse models (liver metastasis) | [2] |
| Effect on Metastasis | Not explicitly detailed in provided abstracts | Strongly reduces liver metastases | [2][3] |
| Effect on Tumor Growth | Combination with PI3K/mTOR inhibitors enhanced antiproliferative effects | Prevents liver metastatic progression and decreases circulating tumor DNA | [2][7] |
Signaling Pathways
The signaling pathways modulated by Ddr1-IN-1 and Nilotinib are crucial to understanding their anti-cancer effects. Below are diagrams generated using the DOT language to visualize these pathways.
DDR1 Signaling Pathway in Colorectal Cancer
Caption: DDR1 signaling cascade in colorectal cancer.
Inhibition by Ddr1-IN-1 and Nilotinib
Caption: Comparative inhibitory mechanisms of Ddr1-IN-1 and Nilotinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.
Cell Invasion Assay (Boyden Chamber)
-
Cell Lines: A panel of human colorectal cancer cell lines (e.g., HCT116, SW620).
-
Apparatus: Boyden chambers with Matrigel-coated inserts.
-
Procedure:
-
CRC cells are pre-incubated with the inhibitor (e.g., 100 nM Nilotinib) or DMSO (control).
-
Cells are seeded in the upper chamber of the Boyden apparatus in a serum-free medium.
-
The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
After a specified incubation period (e.g., 24 hours), non-invading cells on the upper surface of the insert are removed.
-
Invading cells on the lower surface are fixed, stained, and quantified by microscopy.
-
-
Data Analysis: The percentage of invasion inhibition is calculated relative to the control.[2]
In Vivo Metastasis Model (Intrasplenic Injection)
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Procedure:
-
Human colorectal cancer cells (e.g., HCT116 or SW620 expressing DDR1) are injected into the spleen of the mice.
-
Treatment with the inhibitor (e.g., Nilotinib) or vehicle control is initiated.
-
After a defined period (e.g., 4 weeks), the mice are euthanized, and their livers are harvested.
-
The number and size of metastatic nodules in the liver are quantified.
-
-
Data Analysis: The metastatic index is calculated and compared between the treated and control groups.[2] For some studies, luciferase-expressing cells are used to monitor metastatic progression non-invasively.[2]
Western Blotting for DDR1 Phosphorylation
-
Cell Culture: CRC cell lines are stimulated with collagen I (e.g., 40 µg/ml for 18 hours) in the presence or absence of the inhibitor at various concentrations.
-
Procedure:
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated DDR1 and total DDR1.
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.
-
-
Data Analysis: The intensity of the phosphorylated DDR1 band is normalized to the total DDR1 band to determine the extent of inhibition.[2]
Discussion and Future Directions
The available preclinical data suggests that both selective DDR1 inhibitors and multi-targeted inhibitors like Nilotinib have the potential to be effective therapeutic agents in colorectal cancer, particularly in preventing metastasis.
Ddr1-IN-1 and similar selective inhibitors offer the advantage of a more targeted approach, potentially leading to fewer off-target side effects. Their efficacy is directly linked to the dependence of the tumor on DDR1 signaling.
Nilotinib , on the other hand, presents a more complex profile. Its ability to inhibit both DDR1 and c-Abl, a kinase also implicated in colorectal cancer progression, could result in a broader and more potent anti-tumor effect.[8][9][10] However, this multi-targeted nature may also contribute to a different side-effect profile. Recent studies also suggest that Nilotinib can enhance anti-tumor immunity by upregulating MHC-I expression in CRC cells, adding another layer to its mechanism of action.[11]
Future research should focus on head-to-head preclinical studies of selective DDR1 inhibitors versus Nilotinib in various colorectal cancer subtypes. Investigating the role of c-Abl in DDR1-mediated metastasis and exploring potential synergistic effects of combining DDR1 inhibition with other targeted therapies or immunotherapies are also critical next steps. While a phase 1 trial of Nilotinib in colorectal cancer was terminated, the preclinical rationale for targeting DDR1 remains strong and warrants further investigation with more selective agents or in combination therapies.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of DDR1-BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | C1222C Deletion in Exon 8 of ABL1 Is Involved in Carcinogenesis and Cell Cycle Control of Colorectal Cancer Through IRS1/PI3K/Akt Pathway [frontiersin.org]
- 9. C1222C Deletion in Exon 8 of ABL1 Is Involved in Carcinogenesis and Cell Cycle Control of Colorectal Cancer Through IRS1/PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Nilotinib boosts the efficacy of anti-PDL1 therapy in colorectal cancer by restoring the expression of MHC-I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Ddr1-IN-8 and Other Dual DDR1/2 Inhibitors for Researchers
This guide provides a detailed comparison of Ddr1-IN-8 with other prominent dual inhibitors of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). Designed for researchers, scientists, and drug development professionals, this document outlines key performance data, experimental methodologies, and relevant signaling pathways to inform inhibitor selection and future research directions.
Introduction to DDR1 and DDR2
Discoidin domain receptors (DDRs) are a unique subfamily of receptor tyrosine kinases (RTKs) that are activated by binding to various types of collagen rather than soluble growth factors.[1][2] DDR1 is primarily expressed in epithelial cells, while DDR2 is predominantly found in mesenchymal cells.[2][3] These receptors play crucial roles in regulating cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][4] Dysregulation of DDR1 and DDR2 signaling has been implicated in the progression of numerous diseases, including fibrosis, atherosclerosis, and various cancers, making them attractive therapeutic targets.[1][5]
Comparative Analysis of Dual DDR1/2 Inhibitors
The development of small molecule inhibitors targeting DDR1 and DDR2 has gained significant traction. This compound is a potent dual inhibitor with significant anti-tumor activity.[6] The following table provides a quantitative comparison of this compound's inhibitory activity against other well-characterized dual DDR1/2 inhibitors, based on their half-maximal inhibitory concentration (IC50) values.
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Reference |
| This compound | 45 | 126 | [6] |
| Ponatinib | 9 | 9 | [1] |
| Imatinib | 41 | 71 | [1] |
| Dasatinib Analogue (Cmpd 19) | 2.26 | 7.04 | [3][7] |
| DDR1-IN-1 | 105 | 413 | [1][8] |
| DDR1-IN-2 | 47 | 145 | [8] |
| VU6015929 | Potent dual inhibitor | Potent dual inhibitor | [9] |
| Compound 28 | 9.4 | 20.4 | [2] |
DDR1/2 Signaling Pathway
Upon activation by collagen, DDR1 and DDR2 undergo autophosphorylation, initiating a cascade of downstream signaling events. These pathways are critical for mediating the diverse cellular functions of the receptors. Key signaling pathways activated by DDR1 and DDR2 include the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways, which collectively regulate gene expression, cell proliferation, survival, and migration.[10][11][12]
Experimental Protocols
The evaluation of DDR1/2 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (e.g., Lanthascreen™)
This assay is used to determine the IC50 value of a compound against purified DDR1 or DDR2 kinase domains.
-
Reagents and Materials : Recombinant human DDR1/DDR2 kinase domain, fluorescently labeled kinase tracer, Europium-labeled anti-GST antibody, ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35), and test compounds (serially diluted).
-
Procedure :
-
Add assay buffer, recombinant kinase, and the fluorescent tracer to the wells of a low-volume 384-well plate.
-
Add the test compound at various concentrations (typically a 10-point dilution series) or DMSO as a control.
-
Incubate the plate for 1 hour at room temperature to allow the compound to bind to the kinase.[13]
-
Add the Europium-labeled antibody and ATP to initiate the kinase reaction.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Read the plate on a fluorescence plate reader, measuring the emission at 665 nm and 615 nm after excitation at 340 nm.[13]
-
-
Data Analysis : The ratio of the two emission signals is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using non-linear least-squares analysis.[13]
Cellular DDR1 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.
-
Cell Culture : Use a cell line that overexpresses DDR1, such as U2OS cells.[14] Culture the cells in appropriate media until they reach 80-90% confluency.
-
Procedure :
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 24 hours to reduce basal receptor activation.
-
Pre-treat the cells with serially diluted concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.[14]
-
Stimulate the cells with collagen I (e.g., 10 µg/mL) for a specified time (e.g., 2 hours) to induce DDR1 autophosphorylation.[14]
-
Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[14]
-
-
Western Blot Analysis :
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513).
-
Subsequently, strip the membrane and re-probe with an antibody for total DDR1 as a loading control.
-
Visualize the bands using an appropriate secondary antibody and chemiluminescence detection system.
-
-
Data Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ).[14] Normalize the phosphorylated DDR1 signal to the total DDR1 signal. Calculate the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Inhibitor Evaluation Workflow
The discovery and validation of novel DDR inhibitors follow a structured workflow, from initial screening to preclinical evaluation. This process ensures the identification of potent, selective, and bioavailable drug candidates.
References
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
Confirming Ddr1-IN-8 Target Engagement: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biochemical and biophysical assays used to confirm target engagement of Ddr1-IN-8, a potent inhibitor of Discoidin Domain Receptor 1 (DDR1). We present supporting experimental data for this compound and its alternatives, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.
DDR1 is a receptor tyrosine kinase (RTK) that, upon binding to various types of collagen, undergoes autophosphorylation and activates downstream signaling pathways.[1][2] These pathways are implicated in cellular functions like proliferation, migration, and adhesion.[2][3] Aberrant DDR1 activity is linked to diseases such as cancer, fibrosis, and inflammation, making it a critical therapeutic target.[1][4] this compound has emerged as a potent inhibitor of DDR1, with an IC50 value of 0.045 µM.[5] Validating that such a compound directly interacts with and inhibits its intended target within a complex biological system is a cornerstone of drug development.
Comparative Analysis of Ddr1 Inhibitors
This compound demonstrates high potency for DDR1. Its performance can be contextualized by comparing it with other known DDR1 inhibitors. The following table summarizes the inhibitory concentrations (IC50) of various compounds against DDR1 and the related DDR2, providing a snapshot of their potency and selectivity.
| Inhibitor | Ddr1 IC50 (nM) | Ddr2 IC50 (nM) | Inhibitor Type | Reference |
| This compound | 45 | 126 | Type II | [5] |
| Dasatinib | 1.35 | - | Type I | [1] |
| Nilotinib | 3.7 | - | Type II | [1] |
| Ponatinib | 9 | 9 | Type II | [3] |
| 7rh | 6.8 | - | - | [1] |
| Ddr1-IN-2 | 47 | 145 | Type II | [6][7][8] |
| Ddr1-IN-1 | 105 | 413 | Type II | [3][6][7][8] |
| Imatinib | 41-43 | 71 | Type II | [1][3] |
Assay Methodologies for Target Engagement
Confirming that this compound engages its target, DDR1, requires a multi-faceted approach, employing biochemical, biophysical, and cell-based assays. Each method offers unique insights into the inhibitor-target interaction.
Kinase Activity Assays
These assays directly measure the enzymatic function of DDR1—the transfer of a phosphate group from ATP to a substrate. Inhibition of this activity is strong evidence of target engagement.
A. LanthaScreen® Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based competition assay.[9] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the DDR1 kinase domain by the inhibitor.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the DDR1 kinase. An Alexa Fluor® 647-labeled tracer binds to the ATP pocket of DDR1. This proximity results in a high FRET signal. A competitive inhibitor like this compound displaces the tracer, leading to a decrease in FRET.[9]
-
Advantages: High-throughput, sensitive, and can be used with non-activated kinases.[9]
-
Disadvantages: Indirect measurement of enzymatic activity; potential for interference from fluorescent compounds.
Experimental Protocol: LanthaScreen® Assay [9]
-
Preparation: Prepare a 3X solution of the test compound (e.g., this compound), a 3X solution of the DDR1 kinase/Eu-antibody mixture, and a 3X solution of the Alexa Fluor® 647-tracer in the assay buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the test compound solution.
-
Kinase Addition: Add 5 µL of the kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the tracer solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The FRET signal is calculated as the ratio of the acceptor (Alexa Fluor® 647) emission to the donor (Eu) emission.
-
Analysis: Plot the FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
B. Radiometric Kinase Assay (HotSpot™)
This classic assay directly measures the phosphorylation of a substrate by quantifying the incorporation of a radiolabeled phosphate.
-
Principle: The DDR1 kinase reaction is performed in the presence of [γ-³³P]-ATP and a specific peptide substrate. The radiolabeled phosphate is transferred to the substrate. The amount of incorporated ³³P is proportional to kinase activity.[10]
-
Advantages: Direct and highly sensitive measurement of enzymatic activity.
-
Disadvantages: Requires handling of radioactive materials, lower throughput.
Experimental Protocol: Radiometric Assay [10]
-
Reaction Mixture: Prepare a reaction buffer containing the peptide substrate (e.g., KKSRGDYMTMQIG), MgCl₂, and MnCl₂.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.
-
Kinase Addition: Add purified DDR1 enzyme to initiate a pre-incubation step.
-
Initiation of Phosphorylation: Add [γ-³³P]-ATP to start the kinase reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 40 minutes).
-
Quenching: Stop the reaction by adding 3% phosphoric acid.
-
Separation: Spot the reaction mixture onto a filter membrane. Wash the membrane extensively to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity remaining on the filter using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition at each this compound concentration relative to a no-inhibitor control and determine the IC50 value.
Cell-Based Autophosphorylation Assay
This assay provides evidence of target engagement within a physiological context by measuring the inhibition of DDR1 autophosphorylation in cells.
-
Principle: DDR1 activation, typically induced by collagen, leads to the phosphorylation of specific tyrosine residues (e.g., Y792, Y513) in its intracellular domain.[11][12] Cells are treated with this compound, stimulated with collagen, and then lysed. The level of DDR1 phosphorylation is assessed by Western Blot using phospho-specific antibodies. A reduction in the phosphorylation signal indicates target engagement.[13]
-
Advantages: Confirms inhibitor activity in a cellular environment, accounting for cell permeability and stability.
-
Disadvantages: Lower throughput, semi-quantitative, and relies on antibody specificity.
Experimental Protocol: Western Blot for DDR1 Autophosphorylation [11][13]
-
Cell Culture and Treatment: Plate cells expressing DDR1 (e.g., U2OS, HCT116) and grow to 80-90% confluency.[7][11] Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with collagen I (e.g., 10 µg/mL) for 2 hours to induce DDR1 autophosphorylation.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY792-DDR1).[11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Re-probe the blot with an antibody for total DDR1 and a loading control (e.g., GAPDH or β-actin) for normalization. Quantify band intensities using software like ImageJ to determine the EC50 value.[3][13]
Diagrams
Caption: Simplified DDR1 signaling pathway and point of inhibition by this compound.
Biophysical Assays
These methods measure the direct physical interaction between this compound and the DDR1 protein, providing quantitative data on binding affinity, thermodynamics, and kinetics.
A. Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in living cells by measuring changes in the thermal stability of the target protein upon ligand binding.[14]
-
Principle: The binding of a ligand (this compound) to its target protein (DDR1) typically stabilizes the protein structure, increasing its melting temperature. In a CETSA experiment, cells treated with the compound are heated across a range of temperatures. At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at each temperature is then quantified.[14][15]
-
Advantages: Measures target engagement in a physiological context, label-free, and can be adapted for high-throughput screening.[15][16]
-
Disadvantages: Not all ligand binding events result in a significant thermal shift; requires specific antibodies for detection.[14]
Experimental Protocol: CETSA [14][15]
-
Compound Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Quantification: Analyze the supernatant (soluble fraction) by Western Blot, ELISA, or mass spectrometry to quantify the amount of soluble DDR1 at each temperature.
-
Analysis: Plot the percentage of soluble DDR1 against the temperature to generate a "melting curve." A shift in the curve to a higher temperature in the presence of this compound indicates target stabilization and engagement. An isothermal dose-response curve can be generated by heating all samples at a single temperature and varying the compound concentration to determine the EC50.[14]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
B. Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing biomolecular interactions. It directly measures the heat released or absorbed during a binding event.[17]
-
Principle: A solution of the ligand (this compound) is titrated into a solution containing the macromolecule (purified DDR1 kinase domain) in a highly sensitive calorimeter. The resulting heat change upon binding is measured for each injection.[18][19]
-
Advantages: Provides a complete thermodynamic profile of the interaction (binding affinity K_D, stoichiometry n, enthalpy ΔH, and entropy ΔS) in a single experiment.[17] It is label-free and performed in-solution.
-
Disadvantages: Requires large quantities of pure, soluble protein; low throughput; sensitive to buffer mismatch.[20]
Experimental Protocol: ITC [20]
-
Sample Preparation: Prepare purified DDR1 kinase domain and this compound in an identical, extensively dialyzed buffer to minimize heat of dilution effects. The typical concentration for the protein in the cell is ~10 µM, and for the ligand in the syringe is ~120 µM.
-
Instrument Setup: Load the DDR1 solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of this compound into the sample cell while stirring.
-
Data Acquisition: The instrument records the heat change (as differential power) after each injection.
-
Data Analysis: Integrate the area of each injection peak to determine the heat released or absorbed. Plot this heat against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (K_D, n, ΔH).
C. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.
-
Principle: One binding partner (e.g., DDR1 protein) is immobilized on a sensor chip. The other partner (this compound) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. The magnitude of this change is proportional to the mass accumulating on the surface.[21][22]
-
Advantages: Real-time kinetic data (association and dissociation rates), high sensitivity, requires relatively small amounts of protein.
-
Disadvantages: Requires immobilization of one partner, which may affect its conformation or activity; potential for non-specific binding to the sensor surface.[23]
Experimental Protocol: SPR [21]
-
Chip Preparation: Activate a sensor chip (e.g., CM5) and immobilize the purified DDR1 protein onto the surface via amine coupling or another suitable chemistry.
-
System Priming: Equilibrate the system with a running buffer.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface (association phase).
-
Dissociation: Flow the running buffer over the chip to measure the dissociation of the inhibitor from the protein (dissociation phase).
-
Regeneration: Inject a regeneration solution (e.g., low pH or high salt) to remove the bound analyte and prepare the surface for the next cycle.[21]
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).
Caption: Logical relationship between different assay types for confirming target engagement.
Conclusion
Confirming this compound target engagement requires a combination of orthogonal assays. For initial high-throughput screening and potency determination, a LanthaScreen® Kinase Binding Assay is highly effective. To validate these findings and confirm that this compound functions within a living system, the cell-based autophosphorylation assay is indispensable, as it directly measures the inhibition of the kinase's physiological function. Finally, to unequivocally demonstrate direct binding and to characterize the interaction in detail, biophysical methods like ITC or SPR should be employed. A robust target engagement package for this compound would integrate data from at least one assay from each of these categories to provide a comprehensive understanding of its mechanism of action.
References
- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 3. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. reactionbiology.com [reactionbiology.com]
- 11. mdpi.com [mdpi.com]
- 12. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 13. selleckchem.com [selleckchem.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microcal Isothermal Titration Calorimetry (ITC) 200 | Biomed Core Facilities I Brown University [biomedcorefacilities.brown.edu]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 21. jacksonimmuno.com [jacksonimmuno.com]
- 22. Surface plasmon resonance sensing | Springer Nature Experiments [experiments.springernature.com]
- 23. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Ddr1-IN-8: A Comparative Analysis of Selectivity Against Receptor Tyrosine Kinases
For researchers, scientists, and drug development professionals, the Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology and inflammatory diseases. Ddr1-IN-8 is a potent small molecule inhibitor of DDR1. This guide provides a comparative analysis of the selectivity of this compound against other receptor tyrosine kinases, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound, also identified as compound 7s, is a potent inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). Biochemical analyses have demonstrated its efficacy in inhibiting these collagen-activated receptor tyrosine kinases.[1] Understanding the selectivity profile of this compound is crucial for predicting its therapeutic window and potential off-target effects.
Kinase Selectivity Profile of this compound
Published data indicates that this compound is a potent inhibitor of both DDR1 and DDR2. The half-maximal inhibitory concentration (IC50) values have been determined to be 45 nM for DDR1 and 126 nM for DDR2 .
To provide a comprehensive comparison for researchers, the following table includes the known IC50 values for this compound and, for comparative context, data for other common receptor tyrosine kinase inhibitors that have been evaluated against DDR1.
Comparative Inhibitory Activity
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) |
| DDR1 | 45 | 1.3 | 38 | 21 |
| DDR2 | 126 | 1.6 | 30 | 20 |
| ABL1 | Data not available | <1 | 37 | 22 |
| c-KIT | Data not available | <1 | 140 | 120 |
| PDGFRα | Data not available | 11 | 79 | 69 |
| PDGFRβ | Data not available | 15 | 28 | 58 |
| SRC | Data not available | <1 | >10,000 | >10,000 |
| VEGFR2 | Data not available | 8 | 760 | 1,380 |
Note: Data for Dasatinib, Imatinib, and Nilotinib are provided for comparative purposes to illustrate the selectivity landscape of kinase inhibitors that also target DDR1. The absence of data for this compound against other kinases in this table reflects the limitations of currently available public information.
Experimental Protocols
The determination of the IC50 values for this compound was conducted using a biochemical kinase assay. While the specific protocol for this compound from the primary publication is not fully detailed here, a general methodology for such an assay is provided below. This protocol is representative of standard in vitro kinase inhibition assays.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., DDR1, DDR2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)
-
Test compound (this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 100 µM) and performing 3-fold or 10-fold dilutions.
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate mixture in kinase buffer to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).
-
Detection:
-
The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves two steps: first, adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
The luminescence signal is measured using a plate reader.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways
To understand the context of this compound's activity, it is important to visualize the signaling pathways of its primary targets, DDR1 and other receptor tyrosine kinases.
DDR1 Signaling Pathway
Caption: Simplified DDR1 signaling pathway upon collagen binding.
General Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: Generalized signaling pathway for receptor tyrosine kinases.
Conclusion
This compound is a potent inhibitor of DDR1 and DDR2. While described as selective, detailed public data on its activity against a wider range of receptor tyrosine kinases is needed for a complete comparative analysis. The provided experimental protocol offers a standard method for researchers to independently assess the selectivity of this compound and other kinase inhibitors. The signaling pathway diagrams offer a visual context for understanding the mechanism of action of DDR1 and other RTK inhibitors. Further research and publication of comprehensive selectivity data for this compound will be invaluable to the scientific community for its continued evaluation as a therapeutic candidate.
References
A Head-to-Head Comparison of Ddr1-IN-8 and Imatinib for DDR1 Inhibition
In the landscape of kinase inhibitor research, particularly for Discoidin Domain Receptor 1 (DDR1), a collagen receptor tyrosine kinase implicated in various diseases including fibrosis and cancer, the careful selection of inhibitory agents is paramount for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of two notable DDR1 inhibitors: Ddr1-IN-8, a potent and selective inhibitor, and Imatinib, a multi-targeted kinase inhibitor also known to inhibit DDR1. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biochemical and cellular activity of these compounds.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of DDR1, demonstrating significantly greater selectivity over other kinases compared to the broader-acting Imatinib. While both compounds effectively inhibit DDR1, Imatinib's activity extends to a range of other kinases, including ABL, c-Kit, and PDGFR, which can be a confounding factor in studies aiming to elucidate the specific roles of DDR1. This guide presents a comprehensive breakdown of their inhibitory profiles, the experimental methodologies used to determine these characteristics, and a visualization of the DDR1 signaling pathway.
Data Presentation: Quantitative Inhibitory Profiles
The following tables summarize the key quantitative data for this compound and Imatinib concerning their DDR1 inhibition.
Table 1: Biochemical Inhibition of DDR1 and DDR2
| Compound | Target | IC50 (µM) | Dissociation Constant (Kd) (nM) |
| This compound | DDR1 | 0.045[1] | Not Reported |
| DDR2 | 0.126[1] | Not Reported | |
| Imatinib | DDR1 | 0.041[2] | 1.9[2][3] |
| DDR2 | 0.071[2] | Not Reported |
Table 2: Cellular DDR1 Autophosphorylation Inhibition
| Compound | Cell Line | EC50 (nM) |
| Imatinib | U2OS | 21[2][3] |
EC50 data for this compound in a comparable cellular autophosphorylation assay was not available in the reviewed literature.
Kinase Selectivity
A critical differentiator between this compound and Imatinib is their kinase selectivity. Imatinib is a well-established multi-targeted inhibitor, originally developed as a BCR-ABL inhibitor for the treatment of chronic myeloid leukemia.[2][4][5] Its therapeutic effects are attributed to the inhibition of several key kinases. In contrast, while comprehensive kinome-wide screening data for this compound is not as publicly available, it is consistently described as a more selective DDR1 inhibitor.[6][7] This selectivity makes this compound a more suitable tool for specifically probing the function of DDR1 in biological systems, minimizing off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize DDR1 inhibitors.
LanthaScreen® Eu Kinase Binding Assay
This assay is a common method for determining the affinity of an inhibitor for a kinase.
-
Principle: This is a fluorescence resonance energy transfer (FRET)-based assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) binds to the kinase's ATP pocket. When both are bound, FRET occurs. A test compound that competes with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the signal.[2]
-
Protocol Outline:
-
A dilution series of the test compound (this compound or Imatinib) is prepared.
-
The kinase, Eu-labeled antibody, and tracer are combined with the test compound in a microplate.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence. The emissions at 665 nm (acceptor) and 615 nm (donor) are recorded.
-
The emission ratio (665 nm / 615 nm) is calculated and plotted against the compound concentration to determine the IC50 value.[2]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9]
-
Principle: A solution of the inhibitor is titrated into a solution containing the kinase domain of DDR1. The heat change upon each injection is measured by a sensitive calorimeter.
-
Protocol Outline:
-
The purified DDR1 kinase domain is placed in the sample cell of the calorimeter, and the inhibitor solution (e.g., Imatinib) is loaded into the injection syringe.
-
A series of small, precise injections of the inhibitor into the protein solution is performed.
-
The heat change after each injection is measured and integrated to generate a binding isotherm.
-
The resulting data is fitted to a binding model to calculate the dissociation constant (Kd), stoichiometry, and enthalpy of binding.[10][11]
-
Collagen-Induced DDR1 Autophosphorylation Assay
This cell-based assay assesses the ability of an inhibitor to block the activation of DDR1 in a more physiological context.
-
Principle: In response to collagen binding, DDR1 undergoes dimerization and autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation event is a key step in the activation of its downstream signaling pathway. An effective inhibitor will prevent this autophosphorylation.[12]
-
Protocol Outline:
-
Cells expressing DDR1 (e.g., U2OS cells) are cultured.[3]
-
The cells are pre-treated with various concentrations of the inhibitor (e.g., Imatinib) for a specified period.
-
The cells are then stimulated with collagen to induce DDR1 autophosphorylation.[12]
-
Following stimulation, the cells are lysed, and the proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody specific to the phosphorylated form of DDR1 (e.g., anti-phospho-DDR1) to detect the level of autophosphorylation.
-
The band intensities are quantified and plotted against the inhibitor concentration to determine the EC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the context of DDR1 inhibition and the methods used for evaluation, the following diagrams are provided.
Caption: DDR1 Signaling Pathway.
Caption: LanthaScreen Assay Workflow.
Caption: Autophosphorylation Assay Workflow.
Conclusion
Both this compound and Imatinib are potent inhibitors of DDR1 kinase activity. However, their utility in research and potential therapeutic applications is dictated by their selectivity profiles. This compound, with its higher selectivity for DDR1, serves as a valuable tool for targeted studies of DDR1 biology. Imatinib, while an effective DDR1 inhibitor, has a broader spectrum of activity that must be considered when interpreting experimental results. The choice between these inhibitors will ultimately depend on the specific goals of the research, with this compound being the preferred compound for studies requiring precise targeting of DDR1.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based assay for recruitment of DDR1 to collagen-coated beads [spiral.imperial.ac.uk]
- 5. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 7. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tainstruments.com [tainstruments.com]
- 9. japtamers.co.uk [japtamers.co.uk]
- 10. Study of the binding affinity between imatinib and α-1 glycoprotein using nuclear spin relaxation and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
Evaluating the Specificity of Ddr1-IN-8 in Kinase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor Ddr1-IN-8 with other known DDR1 inhibitors. The specificity of a kinase inhibitor is a critical factor in its development as a therapeutic agent or a research tool, as off-target effects can lead to unforeseen side effects or confounding experimental results. This document summarizes key quantitative data, details experimental methodologies for assessing kinase selectivity, and provides visual representations of relevant biological pathways and experimental workflows to aid in the evaluation of this compound's specificity.
Comparative Analysis of DDR1 Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50) of this compound and other selected kinase inhibitors against Discoidin Domain Receptor 1 (DDR1) and DDR2. Where available, data on other key off-target kinases are also included to provide a broader perspective on their selectivity.
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Key Off-Target Kinases (IC50 in nM) | Selectivity Score | Data Source |
| This compound | 45 | 126 | Not broadly profiled | Not available | [1] |
| DDR1-IN-1 | 105 | 413 | ABL1 (>10,000), KIT (>10,000), PDGFRβ (>10,000) | S(1) at 1µM = 0.01 | [2][3] |
| DDR1-IN-2 | 47 | 145 | ABL1, BLK, CSK, EGFR, LCK, PDGFRβ (specific IC50 values not provided) | S(1) at 1µM = 0.07 | [2][3] |
| Dasatinib | 1.35 | - | BCR-ABL (0.6-2.6), SRC family (<1), c-Kit (13), PDGFRβ (28), EphA2 (16) | Multi-targeted | [4][5] |
| Nilotinib | 3.7 | 3.7 | BCR-ABL (20-30), c-Kit (120), PDGFRα/β (60-100), CSF1R | Multi-targeted | [4][5][6] |
Note: IC50 values can vary between different assay formats and experimental conditions. The selectivity score (S) represents the fraction of kinases inhibited above a certain threshold at a given concentration; a lower score indicates higher selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of kinase inhibitor specificity data. Below are outlines of common experimental protocols used in the evaluation of compounds like this compound.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase (e.g., recombinant human DDR1)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP (at a concentration close to the Km for the specific kinase)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase, substrate, and assay buffer to the wells of the assay plate.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Kinome-wide Selectivity Profiling (e.g., KinomeScan™)
This competition binding assay assesses the ability of a test compound to displace a ligand from the active site of a large panel of kinases.
Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A test compound that binds to the kinase will prevent the kinase from binding to the immobilized ligand, resulting in a reduced signal.
Procedure (Simplified):
-
A test compound (e.g., DDR1-IN-1) is incubated with a panel of DNA-tagged kinases.
-
The kinase-compound mixture is passed over a solid support matrix coupled with an immobilized, broadly active kinase inhibitor.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand and be retained on the support.
-
Kinases bound by the test compound will not bind to the support and will be washed away.
-
The amount of each kinase remaining on the solid support is quantified by qPCR.
-
The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. This can be used to calculate binding affinity (Kd) or a selectivity score.
Visualizing Key Pathways and Workflows
DDR1 Signaling Pathway
The following diagram illustrates the major components of the DDR1 signaling cascade, which is initiated by collagen binding and leads to the activation of downstream pathways involved in cell proliferation, survival, and migration.
Caption: Simplified DDR1 signaling pathway.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
This diagram outlines the typical workflow for assessing the specificity of a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor specificity.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe DDR1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of DDR1 Inhibition in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a growing emphasis on combination therapies that target multiple pathways to enhance efficacy and overcome resistance. One such promising target is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. Overexpression of DDR1 is implicated in various cancers, promoting tumor progression, metastasis, and resistance to conventional therapies. This guide provides an objective comparison of the preclinical performance of DDR1 inhibitors, with a focus on Ddr1-IN-1 and other selective inhibitors, when used in combination with other cancer therapeutics. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Harnessing Synergy: DDR1 Inhibition and Chemotherapy
Emerging evidence strongly suggests that inhibiting DDR1 can significantly enhance the cytotoxic effects of traditional chemotherapeutic agents, particularly in cancers characterized by a dense collagen-rich extracellular matrix (ECM) that contributes to chemoresistance.
Preclinical Evidence of Synergistic Efficacy
Studies in pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat cancer with a prominent desmoplastic stroma, have demonstrated the potent synergy between DDR1 inhibitors and gemcitabine, a standard-of-care chemotherapeutic.
Table 1: In Vitro Synergistic Effects of DDR1 Inhibitors with Gemcitabine in Pancreatic Cancer Cell Lines
| DDR1 Inhibitor | Cell Line | Combination | Key Findings | Reference |
| KI-301690 | PANC-1, MIA PaCa-2 | KI-301690 + Gemcitabine | Synergistically inhibited cell growth (Combination Index < 1). The combination significantly increased apoptosis compared to either agent alone.[1] | [1] |
| 7rh | AsPC-1, PANC-1 | 7rh + Gemcitabine/nab-Paclitaxel | Reduced colony formation and cell migration in a concentration-dependent manner.[2] | [2] |
Table 2: In Vivo Efficacy of DDR1 Inhibitor and Chemotherapy Combinations in Pancreatic Cancer Xenograft Models
| DDR1 Inhibitor | Animal Model | Combination | Key Findings | Reference |
| KI-301690 | MIA PaCa-2 Xenograft | KI-301690 (30 mg/kg) + Gemcitabine (3 mg/kg) | Significantly reduced tumor growth compared to monotherapy.[3] | [3] |
| 7rh | AsPC-1 Orthotopic Xenograft | 7rh + Gemcitabine/nab-Paclitaxel | Significantly reduced primary tumor burden and improved chemoresponse.[2] | [2] |
Experimental Protocols
In Vitro Cell Viability Assay (KI-301690 and Gemcitabine):
-
Cell Lines: PANC-1 and MIA PaCa-2 human pancreatic cancer cells.
-
Treatment: Cells were treated with varying concentrations of KI-301690 and/or gemcitabine for 72 hours.
-
Analysis: Cell viability was assessed using the MTT assay. The synergistic effect was determined by calculating the Combination Index (CI) using CompuSyn software, where a CI value < 1 indicates synergy.[1]
In Vivo Xenograft Study (KI-301690 and Gemcitabine):
-
Animal Model: MIA PaCa-2 cells were subcutaneously injected into nude mice.
-
Treatment Regimen: Once tumors reached a specified volume, mice were treated with KI-301690 (30 mg/kg, administered five times a week) and/or gemcitabine (3 mg/kg, administered three times a week) via intraperitoneal injections for 45 days.
-
Outcome Measures: Tumor volume and weight were measured to assess anti-tumor efficacy.[3]
Breaking Down Barriers: DDR1 Inhibition and Immunotherapy
The tumor microenvironment (TME) often presents a physical barrier to immune cell infiltration, limiting the effectiveness of immunotherapies. DDR1 plays a crucial role in organizing the collagen matrix, contributing to this immune-excluded phenotype. Inhibiting DDR1 can remodel the TME, thereby enhancing the efficacy of immune checkpoint inhibitors.
Preclinical Evidence of Enhanced Anti-Tumor Immunity
In microsatellite stable (MSS) colorectal cancer (CRC), a tumor type generally resistant to immunotherapy, targeting DDR1 has been shown to sensitize tumors to PD-1 blockade.
Table 3: In Vivo Efficacy of DDR1 Inhibitor and Immunotherapy Combination in a Colorectal Cancer Model
| DDR1 Inhibitor | Animal Model | Combination | Key Findings | Reference |
| 7rh | CT26 and MC38 Syngeneic Mouse Models | 7rh (12.5 mg/kg) + anti-PD-1 antibody | Significantly decreased tumor volume compared to PD-1 blockade alone. Increased infiltration of functional CD8+ T cells into the tumor.[4] | [4] |
Experimental Protocols
In Vivo Syngeneic Mouse Model Study (7rh and anti-PD-1):
-
Animal Models: CT26 and MC38 murine colorectal carcinoma cells were subcutaneously implanted into immunocompetent mice.
-
Treatment Regimen: Seven days after tumor cell inoculation, mice were treated with the DDR1 inhibitor 7rh (12.5 mg/kg, administered orally three times with a three-day interval) and/or an anti-PD-1 antibody (10 mg/kg or 5 mg/kg, administered intraperitoneally for a total of four doses).
-
Analysis: Tumor volumes were measured throughout the study. Tumors were harvested and dissociated into single cells for flow cytometry analysis to quantify the infiltration of immune cells, particularly CD8+ T cells.[4]
Unraveling the Mechanisms: Key Signaling Pathways
The synergistic effects of DDR1 inhibition stem from its central role in multiple pro-tumorigenic signaling pathways. Understanding these pathways is critical for rational drug development and combination strategies.
DDR1/PYK2/FAK Signaling Pathway
This pathway is crucial for cell migration, invasion, and ECM remodeling. DDR1 activation by collagen leads to the phosphorylation of Proline-rich Tyrosine Kinase 2 (PYK2) and Focal Adhesion Kinase (FAK), promoting cancer progression.[3]
DDR1/Notch1 Signaling Pathway
The interaction between DDR1 and Notch1 promotes cell survival and chemoresistance. Upon collagen-mediated activation, DDR1 can activate Notch1 signaling, leading to the expression of downstream target genes that inhibit apoptosis.[2][5]
References
- 1. DDR1 Receptor Tyrosine Kinase Promotes Prosurvival Pathway through Notch1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDR1 receptor tyrosine kinase promotes prosurvival pathway through Notch1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DDR1 is identified as an immunotherapy target for microsatellite stable colon cancer by CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ddr1-IN-8
This guide provides crucial safety and logistical information for the handling and disposal of Ddr1-IN-8, a potent inhibitor of Discoidin Domain Receptor 1 (DDR1) and DDR2.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy. This document is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat or impervious clothing | Protects against spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A suitable respirator may be necessary for handling powders or creating aerosols. | Minimizes inhalation of dust or vapors. |
This table is based on standard laboratory safety protocols for handling potent small molecule inhibitors.[3]
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[3]
-
Recommended storage temperatures are typically -20°C for powdered forms and -80°C when in solvent.[3]
Preparation of Solutions:
-
All handling of this compound powder should be conducted in a chemical fume hood to avoid inhalation.
-
Use appropriate solvents as recommended by the supplier. Common solvents for similar compounds include DMSO.
-
When preparing stock solutions, add the solvent to the vial containing the pre-weighed compound to minimize dust formation.
-
Ensure all equipment used for weighing and dissolution is properly calibrated and cleaned.
Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When performing experiments, wear the recommended PPE at all times.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if necessary.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for collection and disposal by a licensed chemical waste management company.
-
Ensure waste containers are properly sealed and stored in a designated secondary containment area while awaiting pickup.
DDR1 Signaling Pathway
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[4] Its activation triggers several downstream signaling cascades that play roles in cell proliferation, migration, and invasion.[5][6] Understanding this pathway is crucial for contextualizing the inhibitory action of this compound.
Caption: Simplified DDR1 signaling pathway upon collagen activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imperial College anti-DDR1 Biosimilar(Anti-DDR1 / CD167a Reference Antibody)|MSDS [dcchemicals.com]
- 4. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
